Primidone (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione) is a barbiturate-derived anticonvulsant with a complex multi-mechanistic profile that extends beyond its historical classification as a simple GABA-ergic agent. Initially developed in 1949 and approved by the FDA in 1954, this compound has maintained clinical utility for managing epilepsy syndromes and essential tremor despite the introduction of newer agents. While traditionally described as a GABA receptor modulator, contemporary research reveals a more nuanced pharmacological picture involving direct and metabolite-mediated actions, ion channel modulation, and emerging signaling pathway interactions. This whitepaper provides a comprehensive technical analysis of this compound's mechanisms of action, synthesizing recent molecular evidence with clinical implications to guide research and therapeutic development.
The anti-seizure and tremor-suppressing effects of this compound emerge from the integrated activity of the parent compound and its two primary metabolites—phenobarbital and phenylethylmalonamide (PEMA). While early models emphasized GABA-ergic potentiation through phenobarbital, current evidence indicates that this compound itself exerts substantial direct neurophysiological effects independent of its conversion to active metabolites. Understanding the precise molecular interplay between these components remains crucial for optimizing this compound's therapeutic application and developing novel agents with improved efficacy and tolerability profiles.
This compound exhibits a complex pharmacological profile involving multiple molecular targets within the central nervous system. Rather than operating through a single pathway, this compound and its metabolites interact with various receptor systems and ion channels to achieve their net clinical effect.
Table 1: Molecular Targets of this compound and Metabolites
| Target | Action | Primary Agent | Functional Outcome |
|---|---|---|---|
| GABA-A Receptor | Potentiator/Positive Allosteric Modulator | Phenobarbital (metabolite) | Increased chloride channel opening duration → membrane hyperpolarization |
| Voltage-Gated Sodium Channels | Blocker | This compound (parent drug) | Reduced neuronal excitability and repetitive firing |
| Voltage-Gated Calcium Channels | Blocker | This compound (parent drug) | Altered neurotransmitter release |
| Neuronal Acetylcholine Receptors | Antagonist | This compound (parent compound) | Reduced cholinergic transmission |
| Glutamate Receptors | Antagonist | This compound (parent compound) | Decreased excitatory neurotransmission |
| TRPM3 Cation Channels | Inhibitor | This compound (parent drug) | Attenuated thermal nociception |
The primary anticonvulsant activity of this compound involves voltage-gated sodium channel blockade, reducing the frequency of neuronal action potentials and dampening abnormal hyperexcitability. The parent compound binds to the inactivated state of sodium channels, prolonging recovery and limiting the channel availability for subsequent activation. This mechanism shares similarities with classical sodium channel-blocking antiepileptics like phenytoin and carbamazepine but exhibits distinct kinetics and voltage-dependence.
The GABA-ergic effects of this compound treatment are primarily mediated through its metabolic conversion to phenobarbital, which functions as a positive allosteric modulator at GABA-A receptors. Phenobarbital binds to a distinct barbiturate site on the GABA-A receptor complex, separate from the benzodiazepine and GABA binding sites. This interaction increases the mean open duration of GABA-gated chloride channels without significantly affecting opening frequency or conductance, resulting in enhanced inhibitory postsynaptic potentials.
Recent transcranial magnetic stimulation (TMS) studies in essential tremor patients demonstrate that this compound modulates both GABA-A and GABA-B mediated intracortical circuits, evidenced by prolonged cortical silent periods and altered short-interval intracortical inhibition. These findings suggest that this compound's therapeutic effects in movement disorders involve complex GABA-ergic adaptations beyond simple receptor potentiation.
This compound's multi-mechanistic action involves direct ion channel effects and metabolite-mediated GABAergic enhancement.
This compound undergoes hepatic metabolism through two primary pathways, producing active metabolites with distinct pharmacological profiles:
The conversion to phenobarbital represents the clinically most significant metabolic pathway, as this metabolite accumulates with chronic administration and contributes substantially to both therapeutic and adverse effects. This transformation is mediated primarily by cytochrome P450 enzymes, particularly CYP2C9, CYP2C19, and CYP2E1. The PEMA metabolite exhibits milder sedative properties and may contribute to overall efficacy through complementary mechanisms.
Table 2: Pharmacokinetic Parameters of this compound and Metabolites
| Parameter | This compound | Phenobarbital | PEMA |
|---|---|---|---|
| Bioavailability | ~80% | N/A (metabolite) | N/A (metabolite) |
| Tmax (hours) | 2-4 | Delayed (metabolite) | Delayed (metabolite) |
| Protein Binding | 10-35% | ~50% | Minimal |
| Volume of Distribution | 0.5-0.8 L/kg | 0.7 L/kg | Not well characterized |
| Half-Life | 7-22 hours (adults) | 50-120 hours | 10-25 hours |
| Renal Elimination | 40-60% unchanged | 25% unchanged | Primarily renal |
| Active Metabolite | Parent compound | Yes (from this compound) | Yes (from this compound) |
This compound demonstrates complex elimination kinetics due to its conversion to longer-lived metabolites. The parent compound has a half-life of approximately 7-22 hours in adults, while its phenobarbital metabolite exhibits a substantially prolonged half-life of 50-120 hours. This differential creates a changing pharmacological profile during treatment initiation and necessitates careful dose titration to avoid excessive accumulation of phenobarbital. This compound is primarily eliminated renally, with 40-60% excreted unchanged in urine, and dosage adjustments are required in patients with impaired renal function.
Several advanced methodologies have been employed to elucidate this compound's mechanisms of action:
Transcranial Magnetic Stimulation (TMS): Studies using TMS have demonstrated that this compound modulates cortical excitability by enhancing GABA-ergic inhibition. Specifically, this compound administration prolongs the cortical silent period (reflecting GABA-B receptor-mediated inhibition) and increases long-interval intracortical inhibition. These measures provide non-invasive in vivo assessment of this compound's effects on human cortical circuitry [1].
Magnetic Resonance Spectroscopy (MRS): GABA-edited MRS studies have investigated whether this compound administration alters GABA concentrations in brain regions relevant to essential tremor. Surprisingly, research demonstrated no significant differences in dentate nucleus GABA concentrations between ET patients taking this compound and untreated patients, suggesting that this compound's therapeutic effects may not primarily involve bulk GABA level alterations [2].
Electrophysiological Recording: In vitro patch-clamp studies have confirmed this compound's effects on voltage-gated sodium channels, showing use-dependent blockade that preferentially suppresses high-frequency neuronal firing. Similar techniques have demonstrated this compound's moderate effects on high-voltage-activated calcium channels.
Recent transcriptomic analyses have revealed that this compound induces differential gene expression in neuronal lineage cells, affecting pathways involved in calcium signaling, axon guidance, and neuronal morphology. These genomic effects converge partially with those of propranolol, suggesting shared final pathways for tremor reduction despite distinct initial molecular targets. Notably, this compound treatment influenced genes associated with TRAPPC11 and other movement disorder-related proteins [3].
Table 3: Experimental Approaches for Studying this compound Mechanisms
| Methodology | Key Findings | Technical Considerations |
|---|---|---|
| TMS | Increased cortical inhibition; GABA-A and GABA-B mediated effects | Measures net cortical excitability; cannot isolate specific receptor subtypes |
| MRS (MEGA-PRESS) | No change in dentate nucleus GABA concentrations | Limited spatial resolution; detects bulk tissue GABA, not synaptic |
| Whole-Cell Patch Clamp | Voltage-gated Na+ channel blockade; moderate Ca2+ channel effects | Direct channel assessment; artificial conditions may not reflect in vivo environment |
| RNA Sequencing | Alters expression of calcium signaling and neuronal development genes | Cell culture models may not fully replicate human brain complexity |
| Animal Behavior Models | Reduces tremor in harmaline-induced ET models | Species differences in metabolism and receptor distribution |
The clinical manifestations of this compound's GABA-ergic activity vary significantly between patient populations and indications. In essential tremor management, this compound demonstrates convergent mechanisms with propranolol despite their different primary targets, ultimately modulating cerebellar-thalamo-cortical circuitry through both GABA-ergic and non-GABA-ergic pathways. Interestingly, the anti-tremor efficacy appears to derive primarily from the parent compound rather than its metabolites, distinguishing this application from its antiepileptic use [4].
The adverse effect profile of this compound, particularly sedation, dizziness, and acute cognitive effects, correlates strongly with its GABA-ergic actions. These effects are especially prominent during treatment initiation and often diminish with continued use. Recent evidence suggests that pre-treatment with low-dose phenobarbital can mitigate acute intolerance through functional cross-tolerance, supporting the role of GABA receptor adaptation in these adverse effects [5].
Age-related differences in this compound response and tolerance may reflect developmental variations in GABA receptor composition and drug metabolism. Elderly patients demonstrate increased sensitivity to this compound's CNS effects, potentially due to altered receptor sensitivity, pharmacokinetic changes, or reduced compensatory mechanisms. Pediatric populations show faster this compound clearance but similar metabolic patterns compared to adults.
Recent investigations have revealed that this compound acts as a potent inhibitor of RIPK1 kinase activity, blocking necroptosis and inflammatory signaling independent of its GABA-ergic effects. This discovery positions this compound as a potential therapeutic candidate for necroinflammatory diseases such as psoriasis, opening new avenues for drug repurposing. The demonstrated efficacy in imiquimod-induced psoriasis models highlights this compound's ability to suppress RIPK1-mediated hyperinflammation through direct kinase inhibition [6].
Advanced transcriptomic profiling indicates that this compound induces concerted gene expression changes affecting neuronal connectivity and calcium homeostasis. These genomic effects may underlie long-term adaptations to this compound therapy and contribute to its sustained efficacy in chronic conditions. The convergence between this compound and propranolol transcriptomic signatures suggests these diverse agents ultimately modulate shared neuronal pathways relevant to tremor pathophysiology [3].
This compound exemplifies the evolution of pharmacological understanding—from a simplified GABA-ergic model to a nuanced multi-mechanistic framework. The compound integrates direct ion channel modulation with metabolite-mediated GABA enhancement and newly discovered kinase inhibition, creating a complex but therapeutically valuable profile. Future research should prioritize:
Primidone's effects result from the parent drug and its active metabolites, phenobarbital and phenylethylmalonamide (PEMA). The metabolic relationship and primary pharmacokinetic parameters are summarized below.
This compound metabolism produces two primary active metabolites, PEMA and phenobarbital [1] [2].
| Parameter | This compound | Phenobarbital (Metabolite) | PEMA (Metabolite) | Notes & Variability |
|---|---|---|---|---|
| Bioavailability | ~60-80% [3], ~100% [4] | - | - | Rapid and complete GI absorption [1]. |
| Tmax (h) | 0.5 - 7 [2], ~3 [1], ~4 [3] | - | - | Time to peak serum concentration. |
| Volume of Distribution (L/kg) | 0.5 - 0.8 [2], 0.8 [1] | - | - | Rapid distribution to tissues [1]. |
| Protein Binding (%) | 10.8 - 13.7 [2], ~25 [4], ~35 [1] | - | - | Low to moderate binding. |
| Therapeutic Serum Concentration (μg/mL) | 5 - 12 [1] [3] | 15 - 40 [1] | - | Phenobarbital levels guide therapy [5]. |
| Elimination Half-life (h) | Adults: 7-22 [2], 10-15 [1] Children: 5-11 [2] Neonates: 8-80 [2], 23±10 [6] | Adults: 75-120 [4] Neonates: 113±40 [6] | Adults: 24-48 [3] Neonates: 35±6 [6] | Half-life varies by age; neonates have the longest [6]. | | Time to Steady State | 2-3 days [4] | 1-4 weeks [4] | 1-4 weeks [4] | Due to phenobarbital's long half-life. | | Primary Elimination Route | Urine (64% unchanged) [1], 72.9-80.6% in urine [2] | Urine | Urine | 50-70% of dose excreted as PEMA in urine [3]. | | Metabolic Pathways | Hepatic: CYP2C9, CYP2C19, CYP2E1 to phenobarbital; CYP-independent to PEMA [2]. | Further hepatic metabolism to p-hydroxyphenobarbital [6]. | - | 15-25% of this compound metabolized to phenobarbital [1] [3]. |
Understanding this compound's action and toxicity comes from specific experimental models that evaluate seizure protection and neurotoxicity.
Standardized mouse models for evaluating anticonvulsant activity and neurotoxicity [7].
This standardized protocol identifies anticonvulsant efficacy and establishes a therapeutic index (TI = TD50 / ED50) in mice [7].
A PBPK model for this compound and its metabolites can be developed for humans, rats, and mice to simulate tissue concentrations and inter-species metabolic differences [8].
This compound directly inhibits the TRPM3 channel, a non-selective cation channel expressed in sensory neurons and the central nervous system. The table below summarizes the core quantitative data on this interaction:
| Parameter | Value(s) | Experimental Context | Citation |
|---|---|---|---|
| IC₅₀ (Half-maximal inhibitory concentration) | 0.6 - 1.2 μM | Inhibition of PregS-activated currents in heterologous cells and DRG neurons | [1] [2] |
| Inhibition Constant (Kᵢ) | ~240 nM (IC₅₀) | Inhibition of TRPM3 by Gβγ subunits (physiological context) | [3] |
| Therapeutic Plasma Concentrations | 5 - 12 μg/mL (approx. 23 - 55 μM) | Common range for anticonvulsant therapy | [4] |
| Dosing (Preclinical Analgesia) | 2 mg/kg/day | Intraperitoneal injection in mouse model of adenomyosis | [5] [6] |
Mechanistically, this compound acts as a negative allosteric modulator, binding to the channel and stabilizing its closed state. Recent cryo-EM structures reveal that this compound binds within the transmembrane domain of TRPM3, nestled between the voltage-sensor-like domain (VSD) and the pore domain [7] [2]. This binding site is distinct from those of agonists like pregnenolone sulfate (PregS) and the synthetic agonist CIM 0216. By binding to this site, this compound is thought to prevent the conformational changes required for channel opening, thereby blocking cation influx [7] [2].
Diagram 1: this compound allosterically inhibits TRPM3 activation. Agonists like PregS, heat, and CIM0216 bind to TRPM3, promoting channel opening and pain signaling. This compound binds to a separate site, stabilizing the closed state and preventing opening [1] [7] [2].
To evaluate TRPM3 inhibition, researchers use a combination of in vitro and in vivo methods. Key techniques are outlined below:
This primary screening method identifies TRPM3 inhibitors by measuring intracellular calcium levels [1].
Diagram 2: Workflow for fluorometric calcium influx assay to measure TRPM3 activity and its inhibition [1].
This technique provides biophysical characterization of channel inhibition, confirming this compound directly affects ion flow [1] [2].
These assays validate the analgesic effect of TRPM3 inhibition in live animal models [1] [6].
Research has elucidated specific pathophysiological contexts where this compound's inhibition of TRPM3 shows therapeutic promise.
TRPM3 is a key nociceptor channel in peripheral sensory neurons. This compound administration in mice:
A recent (2025) translational study provides strong evidence for a new application [5] [6]:
A groundbreaking discovery links gain-of-function mutations in the TRPM3 gene to a spectrum of neurodevelopmental disorders featuring intellectual disability, epilepsy, and developmental delay [7] [2].
The body of evidence firmly establishes this compound as a potent and specific inhibitor of the TRPM3 ion channel. Its well-defined mechanism of action, supported by high-resolution structural data, and its efficacy in preclinical models of pain and neurological disease make it a compelling therapeutic candidate.
Future work should focus on:
This research underscores the value of drug repurposing and structure-guided pharmacology in developing new treatments for channelopathies and nociceptive disorders.
Primidone's therapeutic effect is not from a single action, but from the combined activity of the parent compound and its two active metabolites: phenobarbital and phenylethylmalonamide (PEMA) [1] [2] [3]. The metabolic pathway and primary mechanisms are illustrated below.
This compound's metabolic activation and multi-target mechanism. this compound itself alters sodium and calcium channel transport [2]. The metabolite phenobarbital potentiates the GABA-A receptor, increasing chloride ion influx and causing neuronal hyperpolarization [4] [3]. Both this compound and phenobarbital also inhibit glutamate release and reduce NMDA receptor responsiveness [3]. PEMA contributes to the overall anticonvulsant effect with similar, though less potent, properties [1] [3].
Understanding the absorption, distribution, metabolism, and excretion of this compound is crucial for clinical dosing and monitoring. Key pharmacokinetic parameters and standard dosing regimens are summarized in the tables below.
| Parameter | Characteristics |
|---|---|
| Absorption & Bioavailability | Rapidly and almost completely absorbed from the GI tract. Oral bioavailability is approximately 80-100% [1] [2]. |
| Time to Peak Concentration (Tmax) | 2-4 hours after an oral dose [2]. |
| Protein Binding | Low, approximately 10-25% [1] [2]. |
| Volume of Distribution | 0.5-0.8 L/kg [2]. |
| Metabolism | Hepatic, to two active metabolites: phenobarbital and PEMA. CYP2C9, CYP2C19, and CYP2E1 isoenzymes are involved [2]. |
| Elimination Half-Life | This compound: 5-18 hours. Phenobarbital: 75-120 hours. PEMA: 16 hours [1] [2]. |
| Excretion | Primarily renal (65-80% as unchanged this compound) [4] [2]. |
| Population | Regimen for Seizure Disorders | Regimen for Essential Tremor (Off-Label) |
|---|---|---|
| Adults | Start: 100-125 mg at bedtime for 3 days. Increase gradually over 9 days to 250 mg 3-4 times daily. Max: 2 g/day [1] [4] [5]. | Start: 12.5-25 mg at bedtime. Increase slowly to 250 mg once daily or divided. Max: 750 mg/day [4] [5]. |
| Pediatric (<8 yrs) | Start: 50 mg at bedtime. Titrate gradually to 125-250 mg 3 times daily, or 10-25 mg/kg/day [4] [5]. | Not commonly used. |
| Renal Impairment | Dosing interval should be extended (e.g., every 12-24 hours based on CrCl) [4]. | Use with caution; consider dose reduction. |
For researchers, understanding the evidence base and key experimental considerations is essential.
| Category | Considerations |
|---|---|
| Common Adverse Effects | Drowsiness, sedation, dizziness, ataxia, vertigo, nausea, vomiting. These often diminish with continued therapy [1] [6] [7]. |
| Serious Adverse Effects | Suicidal ideation/behavior [6] [7] [8], severe skin reactions (SJS/TEN) [1], bone demineralization (osteopenia, osteoporosis) [1] [4], megaloblastic anemia (responds to folic acid) [7] [5], and respiratory depression. |
| Drug Interactions | Extensive. This compound is a strong CYP450 enzyme inducer. Major interactions: warfarin, oral contraceptives (reduced efficacy), other CNS depressants, and many antivirals/chemotherapeutics. Check dedicated interaction tools [9] [10] [5]. |
| Contraindications | Porphyria, hypersensitivity to this compound or phenobarbital [6] [7] [5]. |
| Boxed Warning | AEDs increase the risk of suicidal thoughts and behavior [7] [8]. |
| Therapeutic Drug Monitoring | Therapeutic range for this compound: 5-12 μg/mL. Monitoring this compound and phenobarbital levels can guide therapy [4] [5]. |
Essential Tremor (ET) is one of the most common neurological movement disorders, characterized by an involuntary, rhythmic oscillation of functionally antagonistic muscle groups, primarily during voluntary movement. While its precise etiology remains elusive, the cerebellothalamocortical (CTC) circuit is heavily implicated in its pathophysiology. Primidone, a barbiturate-derived anticonvulsant, is a first-line pharmacological agent for ET. Its efficacy is well-documented, yet its mechanism of action is multifaceted and distinct from its antiepileptic properties. This whitepaper details the current understanding of this compound's molecular and systemic actions, its active metabolites, and the key experimental evidence supporting its use.
The principal mechanism by which this compound and its metabolites suppress tremor is through potentiation of GABAergic inhibition in the central nervous system, specifically within the cerebellum and inferior olive, which are critical nodes in the tremor network.
The following diagram illustrates the key signaling pathway and molecular interactions.
This compound metabolism and GABAergic pathway leading to tremor suppression.
The therapeutic effect of this compound is a function of the concentrations of both the parent drug and its active metabolites. The following tables summarize key quantitative data.
Table 1: Pharmacokinetic Profile of this compound and Key Metabolites
| Compound | Time to Peak Plasma Concentration (T_max, hours) | Elimination Half-Life (T_½, hours) | Protein Binding (%) | Primary Metabolic Pathway |
|---|---|---|---|---|
| This compound | ~3-4 | 10-12 | ~20 | Hepatic Oxidation (CYP2C9/2C19) |
| Phenobarbital | N/A (Metabolite) | 75-120 | ~50 | Hepatic Oxidation (CYP2C9) |
| PEMA | N/A (Metabolite) | 10-25 | Minimal | Renal Excretion |
Table 2: Clinical Efficacy of this compound in Essential Tremor (Summarized Data)
| Study Design | Dose Range (mg/day) | Primary Efficacy Endpoint | Mean Tremor Reduction vs. Baseline | Mean Tremor Reduction vs. Placebo | Key Findings |
|---|---|---|---|---|---|
| RCT, Crossover (Koller et al.) | 50 - 750 | Clinical Rating Scale (0-4) | ~50 - 60% | ~40 - 50% | Dose-dependent efficacy; 250mg often as effective as higher doses. |
| RCT, Parallel Group | 50 - 1000 | Accelerometer (Power) | ~60% | ~55% | Significant reduction in tremor amplitude; phenobarbital alone less effective. |
| Long-term Open Label | 125 - 750 | Patient Global Impression | ~40% sustained at 2 years | N/A | Tolerance develops in ~30% of patients over 1-2 years. |
4.1. In Vitro Electrophysiology: Whole-Cell Patch-Clamp in Cerebellar Slices
4.2. In Vivo Tremor Model: Harmaline-Induced Rodent Tremor
4.3. Human Neurophysiology: Accelerometry and Electromyography (EMG)
Beyond GABA potentiation, research suggests other contributory mechanisms:
The experimental workflow for a comprehensive mechanistic study integrating these pathways is outlined below.
Integrated workflow for validating this compound's multi-target mechanism of action.
Primidone is not merely a prodrug; it possesses intrinsic anticonvulsant activity and follows a defined metabolic pathway [1] [2] [3]. The table below summarizes the key characteristics of this compound and its active metabolites.
| Compound | Primary Route of Formation | Key Pharmacokinetic Parameters | Proposed Primary Mechanisms of Action |
|---|
| This compound (Parent Drug) | N/A (administered) | Half-life: 5-18 hours [4] Protein Binding: ~10-25% [2] [4] Vd: 0.5-0.8 L/kg [2] | Binds to voltage-gated sodium channels, limiting high-frequency repetitive firing of action potentials [1] [5]. | | Phenobarbital (Major Metabolite) | Hepatic oxidation of this compound (15-25% of dose) [1]. | Half-life: 75-120 hours [4] Protein Binding: ~45% [6] Vd: ~0.7 L/kg [6] | Potentiates GABAA receptor activity, increasing chloride channel opening and causing neuronal hyperpolarization [1] [5]. | | PEMA (Phenylethylmalonamide) | Hepatic cleavage of this compound [1]. | Half-life: ~16 hours [4] | Weak independent anticonvulsant; may potentiate effects of phenobarbital [5] [6]. |
The metabolic relationship and proposed primary mechanisms of action for these compounds can be visualized as a pathway. Note that this compound itself is administered and is not formed from another drug.
This compound metabolism produces two active metabolites.
The unique properties of each compound translate to distinct clinical profiles.
| Feature | This compound (Parent) | Phenobarbital (Metabolite) |
|---|---|---|
| GABAA Receptor Action | Does not directly act on GABAA receptors [2] [5]. | Primary mechanism; potentiates GABAergic inhibition [1] [5]. |
| Evidence in Essential Tremor | Superior to both placebo and phenobarbital; effect is independent of its metabolite [7]. | Not better than placebo at serum levels achieved via this compound metabolism [7]. |
| Acute Tolerability | High incidence of initial dizziness, ataxia, nausea, and sedation [5] [6]. | Sedation is common, but acute intolerance is less pronounced than with this compound [6]. |
| Chronic Cognitive Effects | Contributes to long-term cognitive impairment and sedation, largely attributed to phenobarbital accumulation [6]. | Major contributor to long-term adverse effects like cognitive impairment and memory issues [6]. |
Several methodological strategies are key to elucidating the independent effects of this compound and its metabolites.
The accurate measurement of primidone and phenobarbital levels relies on robust analytical techniques. Here are common methodologies used in clinical and research settings.
| Method Type | Technology/Principle | Key Features |
|---|---|---|
| Immunoassay | Homogeneous Enzyme Immunoassay | Used for this compound; based on competition between drug in sample and enzyme-labeled drug for antibody binding sites [1] [2]. |
| Kinetic Interaction of Microparticles (KIMS) | Particle-Enhanced Turbidimetric Inhibition Immunoassay | Used for phenobarbital; based on competitive reaction between drug in sample and drug conjugate for antibody on microparticles [1] [2]. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-Performance Liquid Chromatography (HPLC) or tandem Mass Spectrometry | Highly specific and sensitive; can simultaneously quantify multiple drugs and metabolites; considered a gold standard [3] [4]. |
Advanced research laboratories employ fully automated, high-throughput methods for therapeutic drug monitoring. The following workflow visualizes a validated LC-MS/MS protocol for simultaneous Antiepileptic Drug (AED) analysis:
High-throughput LC-MS/MS workflow for AED analysis.
This method was systematically validated according to FDA and EMA guidelines, demonstrating excellent linearity (R² > 0.99), precision (<15% at LLOQ, <10% between-run), and accuracy within ±10% of nominal concentrations [4].
Effective application of therapeutic ranges requires standardized sampling and informed interpretation.
Essential tremor (ET) represents one of the most prevalent movement disorders worldwide, with a progressive increase in prevalence with age, affecting approximately 6% of the population aged 60-65 years. [1] Primidone, initially developed as an anticonvulsant in 1949 and approved by the FDA in 1954, has emerged as a first-line pharmacological treatment for essential tremor since the 1980s. [2] Despite the introduction of numerous newer antiepileptic medications, this compound has maintained its position as a core therapeutic agent for ET due to its demonstrated efficacy in reducing tremor amplitude, particularly in the upper limbs. [3] [2] The American Academy of Neurology guidelines assign this compound a Level A recommendation (effective) for essential tremor treatment, placing it alongside propranolol as one of only two front-line oral medications for this condition. [4] [1]
The clinical significance of this compound in essential tremor management extends beyond its tremor-reducing properties to encompass its unique pharmacological profile and mechanistic actions that differentiate it from other treatment options. While not all patients respond adequately to this compound, clinical trials have demonstrated that some patients achieve non-symptomatic tremor levels, an effect rarely observed with propranolol treatment. [3] Research indicates that this compound retains at least part of its tremorolytic effect for up to one year, though some loss of efficacy during long-term administration has been reported. [5] The drug's value in the research setting lies in its dual utility as both a therapeutic agent and a pharmacological tool for investigating the neurobiological underpinnings of essential tremor, particularly those involving GABAergic systems and cerebellar circuitry.
The administration of this compound for essential tremor requires careful dose titration to balance efficacy with tolerability, as initial dosing often produces acute adverse reactions in treatment-naïve patients. [6] The following protocol outlines the standard approach for initiating and maintaining this compound therapy in adult essential tremor patients:
Table 1: this compound Dosing Protocol for Essential Tremor in Adults
| Treatment Phase | Dosage | Frequency | Duration | Key Considerations |
|---|---|---|---|---|
| Initiation | 12.5-25 mg | Once daily at bedtime | 3 days | Start with lowest possible dose to minimize acute reactions |
| Initial Titration | 12.5-25 mg | Daily or weekly increments | 1-3 weeks | Increase by 12.5-25 mg every 1-3 days or weekly as tolerated |
| Maintenance Range | 50-250 mg | Once daily or divided doses | Long-term | Single daily dose sufficient for lower requirements; divide doses >250 mg/day |
| Maximum Dose | 750 mg/day | Divided doses | Long-term | Do not exceed 750 mg/day for essential tremor (lower than seizure dosing) |
For research protocols, this compound is typically initiated at exceptionally low doses (12.5-25 mg) administered at bedtime to mitigate initial adverse effects while allowing assessment of early response. [2] [4] The dosage may be gradually increased by 12.5-25 mg increments every 1-3 days or weekly based on individual tolerance and therapeutic response. [7] [2] Most patients achieve optimal tremor control at approximately 250 mg/day, though some may require higher doses up to the maximum recommended 750 mg/day for essential tremor. [4] Doses exceeding 250 mg daily should be administered in divided doses (2-3 times daily) to maintain stable drug levels and minimize peak-dose side effects. [7]
Table 2: Dose Adjustments for Special Populations
| Population | Dosing Adjustment | Clinical Monitoring | Precautions |
|---|---|---|---|
| Elderly Patients | Lower starting dose (12.5 mg); slower titration | Increased vigilance for sedation, confusion, ataxia | Atypical excitement or restlessness may occur; greater sensitivity to effects |
| Renal Impairment (CrCl >50) | Usual dose every 12 hours | Treatment response, adverse effects | Adjust based on serum levels and clinical response |
| Renal Impairment (CrCl 10-50) | Usual dose every 12-24 hours | Treatment response, adverse effects | Adjust based on serum levels and clinical response |
| Renal Impairment (CrCl <10) | Usual dose every 24 hours | Treatment response, adverse effects | Adjust based on serum levels and clinical response |
| Hepatic Impairment | No specific guidelines; use with caution | Liver function tests, drug accumulation signs | May require dose reduction; monitor for enhanced adverse effects |
| Pediatric Patients | Not well-established for ET; 10-25 mg/kg/day for seizures | Heightened monitoring for behavioral changes, sedation | Limited data for essential tremor treatment in children |
Geriatric patients require particular attention when initiating this compound therapy, as they demonstrate greater sensitivity to the medication's effects and may experience atypical presentations such as excitement or restlessness rather than expected sedation. [2] For patients with renal impairment, dosing intervals should be extended based on creatinine clearance, with regular monitoring of treatment response and potential adverse effects. [2] While specific guidelines for hepatic impairment are not well-defined, caution is advised in this population due to this compound's metabolism, and dose reduction may be necessary based on clinical response and signs of drug accumulation.
Clinical studies demonstrate that this compound produces a significant reduction in tremor magnitude, with efficacy comparable to propranolol for hand tremor. [3] [4] The therapeutic response to this compound follows a distinctive time course characterized by rapid initial improvement followed by sustained long-term benefit with possible tolerance development. Accelerometric evaluations confirm that tremor reduction remains statistically significant compared to placebo for up to 12 months of continuous treatment. [5] However, some studies utilizing physician assessment, patient self-reporting, and performance tests suggest a partial loss of efficacy during extended administration, though benefits remain clinically meaningful. [5]
The magnitude of tremor reduction achievable with this compound can be substantial, with some patients experiencing tremor reduction to non-symptomatic levels—an effect rarely observed with propranolol monotherapy. [3] This robust efficacy must be balanced against the adverse effect profile, which frequently includes acute reactions such as nausea, vertigo, and sedation during treatment initiation. Research indicates that approximately one-third of ET patients discontinue this compound due to adverse effects or perceived suboptimal efficacy. [6] For patients who tolerate this compound but experience inadequate tremor control, combination therapy with propranolol may provide enhanced benefit, particularly for head tremor. [4] [1]
Emerging research has identified potential predictive factors for this compound response in essential tremor patients. A recent prospective observational study employing transcranial magnetic stimulation found that better baseline eyeblink classical conditioning (EBCC), a marker of cerebellar function, predicted improved response to this compound treatment. [8] This suggests that cerebellar integrity may influence therapeutic outcomes with this compound and provides a potential biomarker for treatment selection in research protocols.
Table 3: Clinical Efficacy and Response Predictors of this compound in Essential Tremor
| Efficacy Parameter | Response Data | Clinical Implications |
|---|---|---|
| Overall Response Rate | 50-60% of patients experience significant improvement | Similar efficacy to propranolol; allows for individualized treatment selection |
| Hand Tremor Reduction | Significant reduction in magnitude; comparable to propranolol | Primary therapeutic indication; robust evidence base |
| Head Tremor Response | No consistent attenuation; variable response | Limited efficacy; consider alternative treatments (e.g., botulinum toxin) |
| Time to Initial Response | Often within first week of therapy | Rapid onset beneficial for clinical trials with shorter duration |
| Long-Term Efficacy | Sustained significant reduction at 12 months (accelerometric) | Maintains effect over extended period despite possible partial tolerance |
| Predictors of Positive Response | Better baseline eyeblink classical conditioning (EBCC) | Potential biomarker for patient selection in research protocols |
The precise mechanism of action underlying this compound's antitremor effects continues to be elucidated, though recent research has significantly advanced our understanding of its central nervous system targets. This compound appears to exert its therapeutic effects through multiple complementary mechanisms:
Voltage-gated sodium channel blockade: this compound binds to centrally located voltage-gated sodium channels, inhibiting the repetitive firing of action potentials that may contribute to tremor generation. [2] [8]
GABA receptor modulation: this compound activates the gamma-aminobutyric acid (GABA)-A receptor complex with chloride ionophore, extending the frequency of chloride channel opening and causing neuronal hyperpolarization. [2]
Intracortical circuit modulation: Recent evidence indicates that this compound modulates both GABA-A and GABA-B intracortical circuits, with its therapeutic effect correlated with decreased corticospinal excitability, prolongation of cortical silent period, increased long-interval intracortical inhibition, and enhanced short afferent inhibition. [8]
The parent compound this compound itself possesses intrinsic pharmacological activity and contributes significantly to the antitremor effects, independent of its major metabolites. [2] [6] This is particularly important since the anti-tremor efficacy does not correlate with serum concentrations of this compound or its derived phenobarbital. [3] Recent research has also identified that this compound inhibits TRPM3 (transient receptor potential melastatin 3) and attenuates thermal nociception, suggesting potential additional mechanisms that warrant further investigation. [2]
Figure 1: Proposed Mechanisms of this compound Action in Essential Tremor. This compound exerts antitremor effects through multiple central mechanisms including sodium channel blockade, GABA receptor activation, and modulation of intracortical circuits, leading to reduced corticospinal excitability and tremor amplitude.
This compound demonstrates favorable absorption characteristics, with rapid and complete gastrointestinal absorption achieving peak blood concentrations within approximately 3 hours. [2] The drug displays a biphasic metabolic pathway, undergoing oxidation to form phenobarbital (15-25% of administered dose) and ring cleavage to yield phenylethylmalonamide (PEMA), both active metabolites with their own pharmacological profiles. [2] The specific CYP450 isoforms responsible for this compound metabolism remain unidentified, representing a knowledge gap in our understanding of its metabolic processing.
The elimination profile of this compound includes a half-life of 10-15 hours, achieving steady state within 1-2 days, with primarily renal excretion (approximately 64% unchanged drug). [2] The pharmacokinetics demonstrate important population-specific variations, with neonates exhibiting longer half-lives due to larger volume of distribution and reduced metabolic capacity, while elderly patients may experience prolonged half-lives due to age-related metabolic declines. [2] this compound readily crosses both the blood-brain and placental barriers, with significant distribution into breast milk, necessitating careful consideration in women of childbearing potential. [2]
For drug development professionals investigating this compound analogues or novel formulations, established preclinical models provide valuable platforms for efficacy and safety assessment:
In vivo tremor models: Utilize harmaline-induced tremor in rodents as a screening model for essential tremor medications, measuring tremor frequency and amplitude before and after drug administration.
Cerebellar electrophysiology: Employ transcranial magnetic stimulation (TMS) protocols in animal models to assess changes in corticospinal excitability, cortical silent period, and intracortical inhibition following this compound administration. [8]
Eyeblink classical conditioning (EBCC): Implement EBCC as a predictive biomarker for this compound response, based on human evidence correlating baseline cerebellar-dependent learning with treatment outcomes. [8]
Dosage conversion from human to animal models should account for species-specific metabolic differences, typically starting with equivalent mg/kg doses based on body surface area calculations rather than simple weight-based conversion.
For researchers designing clinical trials of this compound for essential tremor, the following methodological considerations are recommended based on successful previous study designs:
Tremor assessment: Combine accelerometric measurements with clinical rating scales (e.g., Fahn-Tolosa-Marin Tremor Rating Scale) and performance-based tests (spiral drawing, water pouring) for comprehensive tremor evaluation. [3] [5]
Dosing protocol: Implement a standardized titration schedule starting with low doses (12.5-62.5 mg/day) and increasing gradually over 2-4 weeks to the target therapeutic range (250-750 mg/day). [3] [7] [4]
Response monitoring: Schedule assessments at baseline, after initial titration (2-4 weeks), and at regular intervals during maintenance therapy (3, 6, and 12 months) to evaluate both acute and long-term effects. [5]
Recent research indicates that TMS parameters (resting and active motor thresholds, cortical silent period, intracortical inhibition/facilitation) serve as valuable biomarkers for monitoring this compound's central effects and correlate with therapeutic response. [8] Additionally, serum level monitoring of this compound and its metabolites, while not correlated with efficacy, may help identify rapid metabolizers or assess adherence in clinical trials. [3]
Figure 2: Recommended Clinical Trial Protocol for this compound in Essential Tremor. This workflow outlines key assessment timepoints and dosing strategy for evaluating this compound efficacy in clinical research settings.
The formulation characteristics of this compound present specific challenges for drug development professionals. This compound is a white crystalline powder with poor water solubility (1:2000), slight alcohol solubility (1:200), and better solubility in alkaline solutions. [2] These properties influence bioavailability considerations and may impact formulation strategies for novel drug delivery systems. Currently, this compound is available in 50 mg, 125 mg, and 250 mg tablet formulations, with the lower strength (50 mg) particularly valuable for the slow titration required in essential tremor patients. [7] [2]
Research into this compound analogs or improved formulations should address the significant adverse effect profile that limits tolerability, particularly the acute reactions occurring with treatment initiation. Strategies such as extended-release formulations or prodrug approaches may mitigate these initial adverse effects while maintaining therapeutic efficacy. Additionally, the tolerance development observed during long-term therapy suggests potential neuroadaptation mechanisms that warrant investigation in the context of formulation development.
This compound demonstrates substantial drug interaction potential due to its potent induction of hepatic cytochrome P450 enzymes, particularly CYP3A4, and uridine diphosphate glucuronosyltransferase (UGT) enzymes. [7] These interactions present significant challenges for clinical management and research protocols:
Contraindicated combinations: this compound is contraindicated with numerous medications including antiretrovirals (atazanavir, doravirine), antivirals (elbasvir/grazoprevir), novel antineoplastics (lorlatinib, cobimetinib), and others due to potentially dangerous reductions in concentrations of these concomitant medications. [7]
Hormonal interactions: this compound significantly reduces concentrations of estradiol and dienogest, potentially compromising oral contraceptive efficacy. [7]
Complex metabolic profile: As this compound is metabolized to phenobarbital, which itself induces metabolic enzymes, the drug demonstrates a complex and potentially unpredictable interaction profile with medications affected by enzyme induction.
For research protocols, careful medication reconciliation is essential, with particular attention to substances metabolized by CYP3A4, CYP1A2, and UGT enzymes. Therapeutic drug monitoring may be warranted for concomitant medications with narrow therapeutic indices when administered alongside this compound.
This compound remains a foundational treatment for essential tremor despite four decades of clinical use, underscoring its important role in managing this common movement disorder. The carefully structured dosing protocol—initiating with low doses and employing gradual titration—represents a critical component for balancing efficacy and tolerability in both clinical practice and research settings. Recent advances in understanding this compound's mechanisms of action, particularly its effects on GABAergic intracortical circuits and the predictive value of cerebellar conditioning paradigms, provide promising directions for future research and drug development.
Important research gaps persist regarding the neurobiological basis for this compound intolerance in essential tremor patients compared to epilepsy populations, the potential development of tolerance with long-term administration, and the optimal strategies for combining this compound with other therapeutic agents. [6] Additionally, the potential application of pharmacogenomic approaches to identify patients most likely to respond to this compound or develop adverse effects represents an promising avenue for personalized medicine in essential tremor treatment. As one of only two first-line medications for this common condition, continued research into this compound's mechanisms and optimized delivery approaches remains highly relevant for drug development professionals and movement disorder researchers.
These notes provide a consolidated reference for the administration of primidone in preclinical research, focusing on its repurposing as a Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) inhibitor.
| Disease Model | Indication / Mechanism | Dosing Regimen | Route of Administration | Key Experimental Findings | Source Study |
|---|
| Imiquimod (IMQ)-induced Psoriasis-like Inflammation | RIPK1 inhibition for anti-inflammatory & anti-necrotic effects | Preventive: 5 days pre-IMQ via drinking water. Therapeutic: Upon visible inflammation (e.g., Day 2 post-IMQ). | Oral (drinking water) | ↓ Skin inflammation (PASI score) ↓ Epidermal thickness ↓ Spleen weight (splenomegaly) ↓ RIPK1 phosphorylation (p-Ser166/T169) | [1] [2] | | SOD1G93A Amyotrophic Lateral Sclerosis (ALS) | RIPK1 inhibition for neuroprotection | 25 mg/kg/day from 10 weeks of age until end-stage. | Oral (gavage/diet) | Delayed symptom onset Improved motor performance Reduced body weight loss Restored myelin sheath density in spinal cord | [3] |
| Parameter Category | Specific Metrics and Methods |
|---|
| In Vivo Efficacy Assessment | • Psoriasis Area and Severity Index (PASI): Daily scoring of skin redness, scaling, and thickness. • Histopathology: Epithelial thickness measurement and observation of rete ridges in skin samples. • Motor Function (ALS): Onset of symptoms, motor performance scores, body weight monitoring. • Organ Analysis: Spleen weight and size measurement. | | Molecular & Biomarker Analysis | • Western Blot: Analysis of RIPK1 activation via phosphorylation (p-Ser166/T169). • Immunostaining: p-S166 RIPK1 in spinal cord tissues. • Cytokine Profiling: Plasma levels of proinflammatory cytokines (e.g., from macrophages and dendritic cells). • ELISA: Serum levels of RIPK1 and IL-8 (in ALS models). | | Formulation & Pharmacokinetics | • Administered via drinking water or oral gavage/diet. Doses (25 mg/kg/day in mice) are considerably lower than the maximum doses used in human epilepsy (up to 2 g/day), reflecting the repurposed mechanism. |
Here are detailed methodologies for key experiments cited in the application notes.
This protocol is used to evaluate the preventive and therapeutic effects of this compound on psoriasis-like skin inflammation [1] [2].
This protocol is used to assess the neuroprotective effects of this compound in a transgenic mouse model of ALS [3].
The diagram below illustrates the workflow for these two primary animal model studies.
This compound's efficacy in these models is attributed to its potent inhibition of RIPK1 kinase activity. The diagram below illustrates the molecular signaling pathway targeted by this compound.
In vitro kinase assays have demonstrated that this compound directly blocks RIPK1 enzymatic activity, with ~50% inhibition achieved at 0.1–1 µM and complete inhibition at concentrations ≥10 µM [3]. This inhibition prevents RIPK1-dependent apoptosis (RDA), necroptosis, and the subsequent hyperinflammatory response [4].
The compiled data supports this compound as a clinically promising candidate for drug repurposing. Its well-established safety profile and these robust preclinical results provide a strong rationale for evaluating this compound in clinical trials for RIPK1-driven diseases such as psoriasis, ALS, and other necroinflammatory conditions [1] [3] [4]. The provided protocols and data tables offer a foundation for designing further investigative studies.
| Parameter | Value/Range | Experimental Context |
|---|---|---|
| IC₅₀ for TRPM3 Inhibition | 0.6 - 6 µM | Fluorometric Ca²⁺ influx assays in HEK293 cells expressing TRPM3 [1] |
| In Vivo Analgesic Dose | Low doses (markedly lower than anticonvulsive plasma concentrations) | PregS- and heat-induced pain models in mice [1] |
| Inhibition of PregS-induced Ca²⁺ Influx | Potent blockade via allosteric modulation | Single-cell Ca²⁺ measurements [1] |
| Blockade of Atypical Currents | Reversible inhibition of PregS+Clt-induced inwardly rectifying currents | Electrophysiological measurements [1] |
| Mutant TRPM3 (V990M) Inhibition | ~50% block at 25 µM | Fura-2-based Ca²⁺ imaging in HEK293T cells [2] |
This protocol is adapted from the primary screening method used to identify Primidone as a TRPM3 inhibitor [1].
This method allows for kinetic analysis and confirmation of target specificity [1] [2].
This describes the in vivo model used to validate the physiological relevance of TRPM3 inhibition by this compound [1].
The following diagram illustrates the role of TRPM3 in nociception and the point of inhibition by this compound, based on the research findings [1] [4] [2]:
This compound is an aromatic anticonvulsant medication that has been used since its FDA approval in 1954 for the treatment of epileptic seizures and essential tremor. As a first-generation barbiturate-type antiepileptic drug, this compound holds particular significance in electrophysiological studies due to its complex mechanism of action involving multiple molecular targets that can be precisely characterized using patch clamp techniques. This compound is chemically described as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione with a molecular weight of 218.25 g/mol and represents a structural analogue of phenobarbital with a carbon substitution at the C2 position, which reduces sedative properties while maintaining potent anticonvulsant activity. [1] [2]
The clinical relevance of this compound extends to managing grand mal, psychomotor, and focal epileptic seizures, along with essential tremor treatment. Despite the development of newer antiepileptic drugs, this compound remains an important therapeutic option, particularly for patients resistant to other therapies. From an electrophysiological perspective, this compound presents a compelling subject for investigation due to its multi-mechanistic approach to neuronal excitability modulation, which includes effects on voltage-gated sodium channels, GABA-A receptor complexes, and various intracortical circuits. These diverse molecular targets make this compound an excellent probe for studying fundamental mechanisms of neuronal hyperexcitability and its pharmacological control. [1] [2] [3]
The patch clamp technique was developed in the 1970s by Erwin Neher and Bert Sakmann, who subsequently received the Nobel Prize for their work. This revolutionary method enabled researchers to measure ionic currents through individual ion channels with unprecedented resolution, providing direct evidence for the existence and function of these channels as hypothesized in the Hodgkin-Huxley model. The critical breakthrough came with the development of the giga-ohm seal (GΩ), which improved the signal-to-noise ratio by a factor of 100, allowing precise measurements of currents in the picoampere range. This technical advancement transformed neuroscience and pharmacology by enabling direct observation of single-channel function and drug-channel interactions in real-time. [4] [5]
The essential innovation was creating an extremely tight seal between a heat-polished glass micropipette (0.5-2 μm in diameter) and the cell membrane, achieving resistances of 1-5 GΩ compared to the earlier "loose seal" patches of approximately 50 MΩ. This reduced background noise sufficiently to resolve the minute electrical currents flowing through single ion channels, which typically last 10-100 milliseconds. Modern patch clamp electrophysiology has evolved to include multiple configurations (cell-attached, whole-cell, inside-out, and outside-out patches), each offering unique experimental advantages for studying different aspects of ion channel function and drug effects. [4] [5]
Table 1: Patch-Clamp Configurations and Their Research Applications
| Configuration | Methodological Approach | Primary Applications | Technical Advantages |
|---|---|---|---|
| Cell-Attached | Giga-seal formation without membrane rupture | Single-channel recordings, Spontaneous neuronal firing, Synaptic potentials | Preserves intracellular environment, Maintains native signaling |
| Whole-Cell | Membrane rupture via suction or voltage pulse | Macroscopic currents, Membrane potential measurement, Pharmacological screening | Controls intracellular content, Allows voltage-clamp of entire cell |
| Inside-Out | Pipette retraction after giga-seal formation | Cytoplasmic face manipulation, Second messenger effects | Direct access to intracellular domain, Rapid solution exchange |
| Outside-Out | Pipette retraction after whole-cell formation | Extracellular ligand-gated channels, Transmitter effects | Controls intracellular environment, Studies receptor pharmacology |
| Perforated Patch | Pore-forming agents in pipette solution | Intact signaling pathways, Long-term recordings | Minimizes dialysis, Preserves second messengers |
The cell-attached configuration represents the initial approach after giga-ohm seal formation, where the membrane patch remains intact beneath the pipette tip. This configuration is ideal for studying single-channel activity under near-physiological conditions, as the intracellular environment remains undisturbed. However, it provides limited control over the membrane potential of the isolated patch. In contrast, the whole-cell configuration is established by applying strong suction or a brief voltage transient after giga-seal formation, which ruptures the membrane patch and provides electrical and physical continuity between the pipette and cell interior. This allows for comprehensive control of the intracellular environment and measurement of the cell's overall membrane potential, making it invaluable for studying macroscopic currents and conducting pharmacological screening. However, the whole-cell approach can dialyze intracellular contents, potentially disrupting native signaling pathways. [4]
For specialized applications, cell-free configurations offer unique advantages. The inside-out patch is created by gently retracting the pipette after giga-seal formation, exposing the cytoplasmic membrane face to the bath solution. This enables direct manipulation of the intracellular domain and is ideal for studying the effects of second messengers on channel function. Conversely, the outside-out patch is formed by retracting the pipette after establishing the whole-cell configuration, causing the membrane to detach and reseal with the extracellular face exposed. This configuration is particularly useful for studying ligand-gated ion channels and their responses to extracellular transmitters while maintaining control of the intracellular environment through the pipette solution. [4]
This compound exhibits a complex pharmacological profile with multiple active metabolites contributing to its therapeutic effects. The drug is metabolized to phenobarbital (a known anticonvulsant) and phenylethylmalonamide (PEMA), both of which possess anticonvulsant activity. This compound itself has intrinsic pharmacological activity and cannot be considered merely a prodrug. The complete mechanism of action is not fully elucidated, but research indicates that this compound binds to voltage-gated sodium channels, inhibiting the repetitive firing of action potentials. Additionally, this compound and its metabolites enhance GABAergic inhibition by activating the GABA-A receptor complex, extending the frequency of chloride channel opening and causing neuronal hyperpolarization. Recent evidence also suggests that this compound inhibits TRPM3 channels and attenuates thermal nociception, indicating potential applications in pain medicine. [1] [2] [3]
Table 2: this compound Pharmacokinetic and Pharmacodynamic Properties
| Parameter | Characteristics | Clinical/Experimental Relevance |
|---|---|---|
| Absorption | Rapid and complete GI absorption, Tmax: 2-4 hours, ~80% bioavailability | Suitable for oral administration, reaches peak concentrations relatively quickly |
| Distribution | Vd: 0.5-0.8 L/kg, Protein binding: 10-35%, Crosses blood-brain and placental barriers | Wide tissue distribution, therapeutic range: 23-55 μg/mL |
| Metabolism | Hepatic via CYP450 (specific isoforms not fully characterized) to phenobarbital and PEMA | 15-25% converted to phenobarbital, multiple active compounds |
| Elimination | Renal excretion (64-80% unchanged), Half-life: 7-22 hours (adults) | Requires dosage adjustment in renal impairment |
| Therapeutic Range | 5-12 μg/mL (this compound), 23-55 μg/mL (total active metabolites) | Monitoring recommended for dose optimization |
| Key Molecular Targets | Voltage-gated sodium channels, GABA-A receptors, TRPM3 channels | Multiple mechanisms of anticonvulsant action |
From an electrophysiological perspective, this compound's state-dependent binding to sodium channels is particularly relevant. Like other sodium channel inhibitors, this compound shows higher affinity for inactivated channel states compared to resting states, which is a crucial property for its therapeutic efficacy and use-dependent characteristics. This state-dependent affinity means that this compound's effects are more pronounced in rapidly firing neurons, which is therapeutically advantageous as it selectively targets hyperexcitable circuits while sparing normal neuronal activity. Recent research using transcranial magnetic stimulation (TMS) has further revealed that this compound modulates GABA-A and GABA-B intracortical circuits, prolonging the cortical silent period (CSP) and enhancing long-interval intracortical inhibition (LICI). These findings provide a more comprehensive understanding of how this compound reduces cortical hyperexcitability in conditions like essential tremor. [2] [3] [6]
Advanced electrophysiological studies have elucidated important details regarding this compound's mechanisms. Research using transcranial magnetic stimulation (TMS) demonstrated that this compound's therapeutic effect on hand tremor correlates with decreased corticospinal excitability, prolongation of cortical silent period (CSP), increased long-interval intracortical inhibition (LICI), and increased short afferent inhibition (SAI). These findings indicate that this compound exerts significant effects on both GABA-A and GABA-B mediated inhibitory circuits in the motor cortex. Additionally, studies have shown that better baseline eyeblink classical conditioning (EBCC), a marker of cerebellar function, predicts improved response to this compound treatment, suggesting that individual variations in cerebellar integrity may influence therapeutic outcomes. [3]
When investigating this compound effects using patch clamp methodology, researchers should consider these multiple mechanisms and design experiments that can distinguish between direct channel effects and broader network-level influences. The multi-mechanistic action of this compound makes it particularly interesting for studying convergent approaches to controlling neuronal hyperexcitability, as it simultaneously targets several key pathways involved in seizure generation and propagation. [1] [2] [3]
Objective: To characterize this compound's effects on voltage-gated sodium channels and determine its state-dependent binding properties.
Materials and Solutions:
Methodological Procedure:
Data Analysis:
Objective: To investigate this compound's effects on single sodium channel kinetics and conductance.
Methodological Procedure:
This single-channel approach provides detailed information about how this compound affects gating kinetics rather than simply measuring block potency, offering insights into the precise mechanism of channel interaction. [4] [5]
Objective: To efficiently characterize this compound's mechanism of action on sodium channels while maintaining throughput for multiple compound concentrations.
Experimental Setup:
Voltage Protocol Design: The protocol employs a multi-frequency stimulation pattern that combines rapid pulses to assess fast binding components with slower elements to monitor cumulative effects:
Quality Control Parameters:
Data Collection and Analysis: This comprehensive approach allows simultaneous assessment of multiple drug properties:
The automated system enables efficient testing of multiple this compound concentrations and comparison with reference compounds, providing a complete mechanistic profile with reasonable throughput. This approach represents a significant advancement over traditional methods that would require months of manual experimentation to achieve similar comprehensive characterization.
For sodium channel inhibitors like this compound, state-dependent binding is a crucial property that determines therapeutic potential. The analysis should determine both resting-state affinity (K_R) and inactivated-state affinity (K_I), as these parameters predict drug efficacy in different patterns of neuronal activity. The difference between K_R and K_I (typically 10- to 1000-fold for state-dependent blockers) indicates the degree of use-dependence, with larger differences correlating with greater selectivity for hyperactive neural circuits. [6]
To calculate these parameters, measure IC₅₀ values at different holding potentials (-120 mV for primarily resting states, -60 to -80 mV for mixed resting/inactivated states). The data can be fitted to the Modulated Receptor Hypothesis using the following relationship:
[ \text{Fractional Block} = \frac{1}{1 + \frac{1}{[D]} \left( \frac{1}{K_R} \times h + \frac{1}{K_I} \times (1-h) \right)} ]
Where [D] is drug concentration and h is the fraction of channels in the resting state (calculated from steady-state inactivation curves). Nonlinear regression fitting of this equation to experimental data yields estimates for K_R and K_I.
The onset and offset kinetics of this compound action provide critical information about its therapeutic profile. Rapid binding kinetics may be desirable for conditions with high-frequency firing, while slower kinetics might provide more stable control of excitability. To analyze kinetics:
Onset kinetics: Fit the development of block during drug application to exponential functions: [ I_t = I_0 \times \left( A \times e^{-t/\tau_{\text{fast}}} + B \times e^{-t/\tau_{\text{slow}}} \right) ] Where I_t is current at time t, I_0 is initial current, A and B are amplitudes of fast and slow components, and τ are time constants.
Offset kinetics: Similarly fit the recovery of current during washout to exponential functions.
The presence of multiple kinetic components suggests complex binding processes, possibly involving multiple steps such as membrane partitioning, access through protein fenestrations, or conformational changes in the binding site. These detailed kinetic analyses help predict how this compound will perform under different patterns of neuronal activity. [6]
Solution considerations are critical for reliable this compound electrophysiology. As a weakly acidic compound, this compound's partitioning into membranes and access to its binding site may be pH-dependent. Researchers should control pH carefully (7.3-7.4 for physiological conditions) and consider conducting experiments at multiple pH values if investigating mechanistic details. Due to this compound's limited aqueous solubility, stock solutions are typically prepared in DMSO, but final DMSO concentrations should be kept low (<0.1%) to avoid solvent effects on membranes and channels. [6]
Cell model selection significantly influences experimental outcomes. While heterologous expression systems (e.g., HEK293 cells) offer consistency and high expression levels, native neuronal systems may provide more physiologically relevant results, particularly for studying network effects. For autism spectrum disorder research, induced pluripotent stem cell (iPSC)-derived neurons offer a compelling alternative that combines relevance with experimental accessibility.
Table 3: Troubleshooting Guide for this compound Patch Clamp Experiments
| Problem | Potential Causes | Solutions |
|---|---|---|
| Rapid current rundown | Intracellular dialysis, Loss of essential factors | Use perforated patch configuration, Add ATP and GTP to pipette solution |
| Inconsistent drug effects | Poor solution exchange, Drug adsorption | Verify perfusion system flow rates, Use fresh drug solutions, Include BSA (0.1%) in solutions |
| High variability between cells | Different channel expression levels, Cell health variability | Use standardized culture conditions, Implement strict quality control criteria |
| Incomplete washout | High-affinity binding, Lipophilic accumulation | Extend washout time, Consider using scavengers in wash solution |
When studying this compound, researchers should be particularly attentive to metabolic conversion in certain cell systems. Some neuronal cultures or tissue preparations may metabolize this compound to phenobarbital and PEMA, complicating interpretation of results. Including specific cytochrome P450 inhibitors in the experimental design can help distinguish between effects of the parent compound and its metabolites. Additionally, researchers should consider the multi-target nature of this compound when interpreting results, as observed effects may represent combined actions on sodium channels, GABA receptors, and possibly other targets. [1] [2]
The following diagrams illustrate key experimental workflows and conceptual frameworks for studying this compound mechanisms using patch clamp electrophysiology.
Figure 1: this compound's cellular mechanisms and corresponding experimental approaches for electrophysiological characterization.
Figure 2: Comprehensive workflow for patch clamp characterization of this compound effects on ionic currents and neuronal excitability.
This compound, an established antiepileptic medication, has recently emerged as a promising analgesic agent through its potent inhibition of the TRPM3 ion channel, a key player in thermal nociception and inflammatory pain pathways. While this compound has been clinically used for decades in the management of epileptic seizures and essential tremors, recent research has revealed its potent antinociceptive properties in various animal models of pain at concentrations significantly lower than those required for anticonvulsant effects [1] [2]. The discovery that this compound directly inhibits TRPM3 channels, which are expressed in nociceptive neurons and activated by both heat and neurosteroids, provides a mechanistic foundation for its analgesic effects and opens new avenues for therapeutic repurposing.
The TRPM3 channel, a calcium-permeable nonselective cation channel, is predominantly expressed in small-to-medium diameter dorsal root ganglion neurons, which constitute the group of heat-sensitive peptidergic nociceptors that detect potentially harmful temperatures [1]. Genetic ablation studies using TRPM3-deficient mice have demonstrated a significant reduction in inflammatory thermal hyperalgesia, positioning TRPM3 as a compelling molecular target for analgesic drug development [1]. The identification of this compound as a potent and selective TRPM3 inhibitor through systematic screening of approved drug libraries represents a strategic shortcut in pain research, leveraging the known safety profile of an established medication to explore new therapeutic applications [1] [3].
This compound exerts its antinociceptive effects primarily through allosteric modulation of the TRPM3 ion channel, a mechanism distinct from its anticonvulsant activity. Electrophysiological studies have demonstrated that this compound potently and reversibly inhibits TRPM3-mediated calcium influx and ionic currents induced by both the neurosteroid pregnenolone sulfate (PregS) and heat activation [1]. The inhibition occurs through allosteric mechanisms rather than direct pore blockade, effectively suppressing the channel's response to natural agonists. This compound displays marked specificity for TRPM3 compared to other TRP channels, with half-maximal inhibition (IC50) values in the range of 0.6 to 6 μM, concentrations markedly lower than plasma levels typically achieved in antiepileptic therapy [1]. This specific targeting strategy minimizes potential off-target effects while providing potent antinociception.
The molecular interaction between this compound and TRPM3 effectively blocks the alternative ion permeation pathway (omega pore) of TRPM3, which is activated by co-application of PregS and clotrimazole and characterized by atypical inwardly rectifying currents [1]. This comprehensive inhibition of both conventional and alternative TRPM3 activation pathways underscores the potential of this compound as a valuable pharmacological tool for studying TRPM3 physiology and as a promising therapeutic agent for pain conditions involving TRPM3 sensitization. The recently elucidated cryo-electron microscopy structures of TRPM3 in complex with this compound provide structural insights into the molecular basis of this inhibition, revealing how this compound stabilizes the channel in a closed state [3].
Table 1: Key Components in the TRPM3 Inhibition Pathway by this compound
| Component | Type | Role in Pathway | Effect of this compound |
|---|---|---|---|
| TRPM3 channel | Ion channel | Mediates calcium influx in response to heat and PregS | Direct inhibition via allosteric modulation |
| Pregnenolone sulfate (PregS) | Neurosteroid agonist | Activates TRPM3 channels | Suppressed activation |
| Calcium ions (Ca²⁺) | Second messenger | Intracellular signaling molecule | Reduced influx |
| Nociceptive neurons | Sensory neurons | Transmit pain signals | Reduced excitability |
| Clotrimazole | Pharmacological agent | Unlocks omega pore conduction | Blocked alternative activation |
The diagram below illustrates the molecular pathway through which this compound inhibits TRPM3 channel activity and subsequent pain signaling:
The PregS-induced chemical pain model directly assesses TRPM3-specific nociception by utilizing the endogenous neurosteroid agonist. The protocol involves administering PregS into the mouse hind paw and quantifying the ensuing nocifensive behaviors [1]. For this model, prepare a fresh solution of PregS in physiological saline at a concentration of 10-40 mM, with 35 μM being the standard concentration used in validation studies [1]. Animals should be acclimated to the testing environment for at least 30 minutes prior to injection to establish baseline behavior. The PregS solution (20-50 μL) is then administered via intraplantar injection into the hind paw using a 30-gauge needle, and animals are immediately placed in an observation chamber for behavioral recording.
The quantitative assessment focuses on measuring the duration and frequency of specific nocifensive behaviors, including licking, flinching, and shaking of the injected paw, typically measured over a 5-10 minute observation period following injection [1]. These behaviors are significantly reduced or abolished in TRPM3-deficient mice, validating the specificity of the model for TRPM3-mediated nociception. This compound's efficacy is tested by administering the drug (or vehicle control) 30-60 minutes prior to PregS injection, with effective doses ranging from 10-100 mg/kg administered via intraperitoneal injection or oral gavage [1]. The model offers high translational relevance as it directly activates the target channel and allows for specific assessment of TRPM3-mediated pharmacological effects.
The tail-flick test measures response latency to a focused radiant heat source and represents a model of acute phasic pain. The apparatus consists of a focused light beam source and a photocell timer that automatically records the time between heat application and the reflexive tail withdrawal [1]. Animals should be gently restrained in a suitable holder that allows the tail to lie freely across the heat source. The light beam is focused on the dorsal surface of the tail, approximately 3-5 cm from the tip, and the withdrawal latency is automatically recorded. A baseline latency of 2-4 seconds is typical for naïve mice, with a cutoff time of 8-10 seconds established to prevent tissue damage.
This compound is administered 30-60 minutes prior to testing, with effective doses typically ranging from 25-100 mg/kg [1]. The percentage of maximal possible effect (% MPE) is calculated using the formula: % MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] × 100. This test provides a rapid assessment of this compound's effects on acute thermal nociception with minimal stress to the animal, though it primarily reflects spinal reflex circuits rather than integrated supraspinal pain processing.
The hot plate test provides a more complex assessment of integrated nociceptive responses to thermal stimulation. The apparatus consists of a metal surface maintained at a constant temperature of 52-55°C, with surrounding plexiglass walls to contain the animal [1]. Mice are placed on the heated surface, and the latency to exhibit behaviors such as hind paw licking, shaking, or jumping is recorded. Baseline latencies typically range from 8-12 seconds at 55°C, with a 20-30 second cutoff to prevent tissue injury. This compound's effects are evaluated by comparing response latencies between drug-treated and vehicle-treated animals, with significant increases in latency indicating antinociceptive efficacy.
This model engages supraspinal processing of thermal nociception, providing complementary information to the spinal reflex measured in the tail-flick test. For both heat-based models, testing should be conducted in a temperature-controlled environment, and animals should be tested only once or with sufficient inter-trial intervals (≥30 minutes) to prevent learned behaviors or stress-induced analgesia.
The inflammatory thermal hyperalgesia model assesses this compound's effects on pain sensitization under inflammatory conditions, providing greater pathophysiological relevance to clinical pain states. Inflammation is induced by intraplantar injection of complete Freund's adjuvant (CFA), which contains heat-killed mycobacteria and induces a robust localized inflammatory response [1]. Prepare a fresh CFA suspension and administer 20-50 μL (typically 1 mg/mL of mycobacterium) via intraplantar injection into the hind paw. The development of thermal hyperalgesia peaks at 24-48 hours post-CFA injection and can persist for several days.
Thermal sensitivity is assessed using the Hargreaves test or a modified hot plate test at baseline (pre-CFA) and 24 hours post-CFA to confirm hyperalgesia development [1]. This compound is administered after hyperalgesia is established, with testing conducted 30-60 minutes post-drug administration. The percentage reversal of hyperalgesia is calculated as: [(post-drug latency - post-CFA latency) / (baseline latency - post-CFA latency)] × 100. This model is particularly relevant for evaluating this compound's potential therapeutic utility in inflammatory pain conditions, with studies demonstrating significant reversal of CFA-induced thermal hyperalgesia at this compound doses of 50-100 mg/kg [1].
Table 2: Summary of In Vivo Nociception Testing Models for this compound
| Testing Model | Stimulus Type | Key Measurements | This compound Efficacy | Advantages |
|---|---|---|---|---|
| PregS-Induced Chemical Pain | Chemical (TRPM3-specific agonist) | Nocifensive behaviors (licking, flinching) | IC50: ~0.6-6 μM | High target specificity |
| Tail-Flick Test | Radiant heat | Withdrawal latency (seconds) | 40-60% MPE at 50 mg/kg | Rapid, minimal stress |
| Hot Plate Test | Contact heat | Response latency (seconds) | 35-55% MPE at 50 mg/kg | Integrated supraspinal response |
| Inflammatory Hyperalgesia (CFA) | Inflammation + heat | Hyperalgesia reversal (%) | 50-70% reversal at 100 mg/kg | High clinical relevance |
The following diagram outlines the integrated experimental workflow for evaluating this compound's antinociceptive effects across multiple testing models:
Comprehensive quantification of this compound's antinociceptive efficacy requires standardized analysis across different behavioral paradigms. In the PregS-induced chemical pain model, this compound demonstrates dose-dependent suppression of nocifensive behaviors, with approximately 70-90% reduction in licking and flinching behaviors at doses of 50-100 mg/kg [1]. The half-maximal effective dose (ED50) in this model is approximately 25 mg/kg when administered intraperitoneally 45 minutes before testing. In heat-based tests, this compound increases response latencies by 40-80% compared to vehicle controls, with maximal effects observed at 60-90 minutes post-administration [1].
For the inflammatory hyperalgesia model, this compound produces a significant reversal of CFA-induced thermal hyperalgesia, with approximately 50-70% reversal at 100 mg/kg [1]. The therapeutic window for this compound's antinociceptive effects is notably wide, with efficacy observed at doses substantially lower than those required for anticonvulsant effects in the same species. Statistical analysis should employ appropriate parametric tests (e.g., ANOVA with post-hoc comparisons for multiple groups, t-tests for two-group comparisons) with data expressed as mean ± SEM. Sample sizes of 8-12 animals per group typically provide sufficient statistical power (β ≥ 0.8) to detect significant antinociceptive effects at α = 0.05.
Understanding the temporal relationship between this compound exposure and antinociceptive effects is crucial for experimental design. This compound is rapidly absorbed following intraperitoneal or oral administration, reaching peak plasma concentrations within 2-4 hours in rodents [4]. The plasma half-life of this compound in mice is approximately 5-11 hours, while its active metabolites (phenobarbital and PEMA) exhibit longer half-lives of 10-22 hours and 7-14 hours, respectively [5] [6]. Despite this relatively rapid clearance, the antinociceptive effects of this compound peak at 1-2 hours post-administration and remain significant for up to 4-6 hours, suggesting that the parent compound rather than its metabolites mediates the primary TRPM3 inhibitory effects [1].
Table 3: Key Pharmacokinetic Parameters of this compound and Metabolites in Mice
| Compound | Half-Life (hours) | Tmax (hours) | Plasma/Brain Ratio | Contribution to Antinociception |
|---|---|---|---|---|
| This compound | 5-11 | 2-4 | 0.6-0.8 | Primary mediator (TRPM3 inhibition) |
| Phenobarbital | 10-22 | 4-8 | 0.7-0.9 | Minimal at low this compound doses |
| PEMA | 7-14 | 3-6 | 0.8-1.0 | Negligible |
For in vivo studies, this compound should be prepared as a fresh suspension in 0.5% Tween 20 or another suitable vehicle that ensures consistent absorption and bioavailability [1]. The suspension should be sonicated and vortexed thoroughly to achieve uniform distribution before administration. Prepare this compound at concentrations that allow for consistent dosing volumes of 5-10 mL/kg for oral administration or 2-5 mL/kg for intraperitoneal injection in mice. Dosing solutions should be prepared weekly and stored protected from light at 4°C, with thorough resuspension before each use.
The recommended dosing regimen for initial nociception studies begins with 25 mg/kg, with escalation to 50 mg/kg and 100 mg/kg to establish dose-response relationships [1]. Administration should occur 45-60 minutes before behavioral testing for peak effects, based on the established pharmacokinetic profile. For chronic dosing studies to evaluate tolerance development or long-term efficacy, once-daily administration is typically sufficient due to this compound's relatively long duration of action. Control groups should receive vehicle administration following identical procedures to control for potential vehicle effects on nociceptive thresholds.
Robust experimental design requires careful consideration of several methodological factors. Blinded testing is essential, with the experimenter conducting behavioral assessments unaware of treatment group assignments to prevent observational bias. Counterbalancing of testing order across groups and time of day helps control for potential circadian influences on nociceptive thresholds. Appropriate positive controls should be included, such as known TRPM3 inhibitors (e.g., isosakuranetin) or established analgesics (e.g., NSAIDs) to validate assay sensitivity [1].
When designing studies, consider that this compound's antinociceptive effects are observed at concentrations below those required for anticonvulsant efficacy or sedation, allowing for clear differentiation between analgesic and neurological effects [1]. Inclusion of TRPM3-deficient mice provides definitive evidence of target engagement and specificity. For comprehensive mechanistic studies, consider measuring this compound and metabolite levels in plasma and brain tissue to establish exposure-response relationships and confirm that effects are mediated by the parent compound rather than its metabolites [5] [6].
The experimental protocols outlined in these application notes provide a comprehensive framework for investigating this compound's antinociceptive properties through well-validated in vivo models. The combination of TRPM3-specific assays (PregS-induced pain) with broader nociception models (heat tests, inflammatory hyperalgesia) allows for thorough characterization of both efficacy and mechanism of action. The demonstrated efficacy of this compound at doses lower than those required for anticonvulsant effects, coupled with its specific TRPM3 inhibitory activity, positions this approved drug as a promising candidate for analgesic repurposing. These optimized protocols enable researchers to efficiently evaluate this compound's potential for managing thermal and inflammatory pain conditions, potentially accelerating its translation to clinical pain management.
Epilepsy represents a complex neurological disorder characterized by recurrent, unprovoked seizures, affecting approximately 50 million people globally. Despite the introduction of numerous newer antiseizure medications (ASMs), treatment-resistant epilepsy persists in approximately one-third of patients, necessitating ongoing optimization of established medications like primidone. This compound (5-ethyldihydro-5-phenyl-4,6(1H,5H)-pyrimidinedione), a first-generation barbiturate-type anticonvulsant, was developed by Carrington and Yule Bogue in 1949 and received FDA approval on March 8, 1954. Although initially considered a first-line treatment for various seizure types, the subsequent marketing of newer ASMs such as carbamazepine (1974), phenytoin, zonisamide, and others has relegated this compound primarily to treatment-resistant cases where other therapies have proven ineffective or poorly tolerated [1].
This compound's chemical structure differs from phenobarbital through the substitution of the carbonyl group at the C2 position with a methylene bridge, yielding a compound with a robust anticonvulsive effect but potentially less sedation. The drug is metabolized to two active metabolites: phenobarbital and phenylethylmalonamide (PEMA), both contributing to its therapeutic effects. This compound itself possesses intrinsic pharmacological activity and cannot be considered merely a prodrug [1]. The precise mechanism of action remains incompletely elucidated but appears to involve binding to voltage-gated sodium channels, inhibiting the monotonous firing of action potentials. Additionally, this compound activates the GABA-A receptor complex with chloride ionophore, extending the frequency of chloride channel opening and causing neuronal hyperpolarization by altering electrical activity across nerve cell membranes [1] [2]. This multifaceted mechanism underlies its efficacy in seizure control and essential tremor management.
The titration of antiseizure medications represents a critical component in the management of epilepsy, balancing the goals of achieving seizure control while minimizing adverse effects. A "start low, go slow" approach is generally recommended when initiating ASMs, as this strategy has been demonstrated to reduce the risk of severe idiosyncratic reactions with certain medications and improve tolerability regarding frequently occurring central nervous system-related adverse effects such as somnolence and dizziness [3] [4]. For this compound specifically, this approach is particularly crucial due to the high incidence of acute intolerance reactions—including nausea, vomiting, malaise, dizziness, and disequilibrium—that can occur even at low starting doses. Evidence suggests that approximately 20% of patients experience these acute reactions, which often necessitate discontinuation if not managed through careful titration [5].
Table 1: Standard this compound Titration Protocol for Adults with Epilepsy
| Treatment Phase | Dosage Regimen | Duration | Cumulative Daily Dose |
|---|---|---|---|
| Initial Phase | 100-125 mg at bedtime | Days 1-3 | 100-125 mg/day |
| Early Titration | 100-125 mg twice daily | Days 4-6 | 200-250 mg/day |
| Intermediate Titration | 100-125 mg three times daily | Days 7-9 | 300-375 mg/day |
| Maintenance Initiation | 250 mg three times daily | Day 10 onward | 750 mg/day |
| Dose Optimization | 250 mg 3-4 times daily, up to 500 mg 4 times daily | As needed | Up to 2000 mg/day |
The clinically effective serum concentration for this compound ranges between 5-12 μg/mL, though considerable interindividual variability exists. Therapeutic drug monitoring may be necessary for optimal dosage adjustment, particularly in cases of inadequate response, suspected toxicity, or specific patient populations with altered pharmacokinetics. The time to steady-state concentration typically occurs within 1-2 days for this compound itself, though the active metabolite phenobarbital has a considerably longer half-life (50-150 hours) and may require several weeks to reach steady state [1] [6].
Table 2: this compound Titration Protocol for Pediatric Patients with Epilepsy
| Age Group | Initial Dose (Days 1-3) | Titration Phase (Days 4-6) | Titration Phase (Days 7-9) | Maintenance Dose (Day 10+) | Maximum Daily Dose |
|---|---|---|---|---|---|
| <8 years | 50 mg at bedtime | 50 mg twice daily | 100 mg twice daily | 125-250 mg three times daily or 10-25 mg/kg/day in divided doses | 2000 mg/day |
| ≥8 years | 100-125 mg at bedtime | 100-125 mg twice daily | 100-125 mg three times daily | 250 mg three times daily | 2000 mg/day |
The pharmacokinetics of this compound differ significantly in pediatric populations compared to adults. Children generally exhibit a shorter elimination half-life (5-11 hours versus 10-15 hours in adults), potentially necessitating more frequent dosing to maintain stable serum concentrations. Neonates demonstrate an even prolonged half-life (8-80 hours), likely due to a larger apparent volume of distribution and lower metabolic capacity. Importantly, neonates have a limited ability to convert this compound to phenobarbital, making them less suitable candidates for this compound therapy [1] [6].
For patients already receiving other anticonvulsants, this compound should be initiated at 100-125 mg orally at bedtime while gradually increasing the dose to maintenance levels as the concomitant drug is gradually decreased. This transition should continue until a satisfactory dosage level is achieved for the combination, or the baseline medication is completely withdrawn. When the transition to this compound monotherapy is the objective, the conversion from concomitant therapy should not be completed in less than two weeks to minimize the risk of breakthrough seizures or withdrawal phenomena from the discontinued agent [6] [7].
The concept of drug load—referring to the total burden of antiseizure medications—becomes particularly relevant during combination therapy or transitional polytherapy. Research indicates that flexible titration of the new ASM coupled with adjustment of concomitant ASMs to achieve disease control with the lowest possible drug load (lowest numbers and lowest doses) may significantly improve tolerability of the add-on therapy [3] [4]. This approach requires careful therapeutic drug monitoring and clinical assessment to balance efficacy against potential adverse effects resulting from pharmacodynamic interactions.
The therapeutic efficacy of a this compound dosage regimen may take several weeks to assess adequately, particularly due to the gradual accumulation of the active metabolite phenobarbital, which has a substantially longer half-life than the parent compound. During the titration phase, patients should maintain a seizure diary documenting seizure frequency, type, duration, potential triggers, and any adverse effects experienced. This detailed record facilitates evidence-based dosage adjustments and helps distinguish between inadequate seizure control and medication-related adverse effects. Research has demonstrated that systematic tracking of seizure activity during ASM titration significantly improves the accuracy of therapeutic response assessment compared to global clinical impression alone [6] [8].
Seizure reduction targets should be established individually based on baseline frequency and severity. For patients with frequent seizures, a >50% reduction in seizure frequency often represents an initial therapeutic goal, while seizure freedom remains the ultimate objective. The timing of clinical assessment should align with the pharmacokinetics of this compound and its metabolites; meaningful evaluation of efficacy should typically occur no sooner than 2-3 weeks after initiating maintenance dosing or following dosage adjustments. This timeframe allows for adequate drug accumulation and stabilization of serum concentrations, particularly for the active metabolite phenobarbital [1] [6].
Table 3: Laboratory Monitoring Schedule for this compound Therapy
| Monitoring Parameter | Baseline | During Titration | Maintenance Phase | Clinical Significance |
|---|---|---|---|---|
| Complete Blood Count (CBC) | Required | As clinically indicated | Every 6 months | Detection of agranulocytosis, thrombocytopenia, megaloblastic anemia |
| Hepatic Function (SMA-12) | Required | As clinically indicated | Every 6 months | Identification of hepatitis, elevated hepatic enzymes |
| Serum this compound Levels | Not applicable | As needed for optimization | As clinically indicated | Target range: 5-12 μg/mL |
| Serum Phenobarbital Levels | Not applicable | As needed for optimization | As clinically indicated | Target range: 15-40 μg/mL |
| Vitamin D and Bone Metabolism Markers | Consider in high-risk patients | Not routinely indicated | Annually in long-term therapy | Prevention of osteomalacia/osteopenia |
The manufacturer recommends complete blood count (CBC) and comprehensive metabolic panel (SMA-12) assessments every six months during maintenance therapy. More frequent monitoring may be warranted during dose titration, in patients with comorbid conditions, or when clinical symptoms suggest potential toxicity or adverse effects. Additionally, folate supplementation should be considered during long-term therapy, as barbiturates including this compound have been associated with folate deficiency, potentially contributing to megaloblastic anemia [1] [7].
Therapeutic drug monitoring represents a valuable tool for optimizing this compound therapy, particularly in cases of treatment resistance, suspected non-adherence, pharmacokinetic interactions, or unusual patterns of medication toxicity. The therapeutic reference range for this compound is generally considered to be 5-12 μg/mL, while the active metabolite phenobarbital has a broader therapeutic range of 15-40 μg/mL. Importantly, these ranges serve as guidelines rather than absolute targets, as some patients may achieve adequate seizure control at concentrations below the recommended range, while others may tolerate concentrations above the range without significant adverse effects [1] [6].
Optimal sampling timing for trough concentrations is immediately before the next scheduled dose. For this compound, which has a relatively short half-life, consistent timing of blood draws is particularly important for accurate interpretation. In cases of suspected toxicity, peak concentrations (drawn 2-4 hours post-dose) may provide additional useful information. During the titration phase, serum concentration monitoring is particularly valuable when approaching the upper end of the dosing range or when clinical response does not align with expectations based on the administered dose [6] [7].
The most frequently reported adverse effects of this compound therapy include sedation, drowsiness, dizziness, and ataxia, particularly during the initial titration phase. These effects often diminish with continued treatment as tolerance develops. Other common adverse reactions encompass vertigo, epigastric pain, nystagmus, diplopia, and various cognitive effects such as impaired cognition and confusion. Hypersensitivity reactions tend to occur more frequently in patients with a history of asthma, urticaria, or angioedema, and may manifest as maculopapular rash, urticaria, or more severe cutaneous reactions such as Stevens-Johnson syndrome or toxic epidermal necrolysis [1] [7].
Long-term this compound therapy has been associated with several important considerations. Connective tissue disorders and decreased bone mineral density may occur, potentially leading to osteomalacia or osteoporosis. The risk of decreased bone density appears particularly relevant in patients with additional risk factors for bone disease, suggesting that prophylactic vitamin D and calcium supplementation may be warranted during extended treatment. Additionally, this compound has been associated with various idiosyncratic reactions, including systemic lupus erythematosus, a syndrome resembling diabetes insipidus, lymphadenopathy, thyroid enlargement, and edema [1] [5].
Diagram 1: this compound Dosing Adjustment Protocol for Renal Impairment
For patients with hepatic impairment, specific dosage adjustment guidelines are not well-established in the available literature. However, caution is advised when administering this compound to this population, as the drug undergoes extensive hepatic metabolism primarily via oxidation to phenobarbital and ring cleavage to PEMA. Although the specific CYP450 isoforms responsible for this compound's metabolism remain incompletely characterized, evidence suggests involvement of CYP2C9, CYP2C19, and CYP2E1 [1] [2]. Patients with significant hepatic dysfunction may exhibit altered drug metabolism, potentially leading to accumulation of this compound and its metabolites. In such cases, initiating therapy at lower doses, slower titration, and more frequent therapeutic drug monitoring are prudent approaches to ensure safety while maintaining efficacy [6] [7].
Pregnancy Considerations: this compound is classified as FDA pregnancy category D, indicating positive evidence of human fetal risk based on limited human data showing a risk of teratogenicity and vitamin K deficiency-associated bleeding. There is also a risk of neonatal adverse effects including respiratory depression, lethargy, hypotonia, and withdrawal symptoms based on human data with phenobarbital. Patients should be encouraged to enroll in the North American Antiepileptic Drug Pregnancy Registry to contribute to the understanding of anticonvulsant safety during pregnancy [1] [6].
Geriatric Patients: Although limited data exist regarding the relationship between age and this compound effects specifically, older patients typically demonstrate increased sensitivity to this compound's effects and may exhibit atypical presentations such as excitement or restlessness rather than sedation. Additionally, the half-life of this compound may be prolonged in patients older than 75 years, likely due to age-related declines in metabolic capacity. These factors support initiating therapy at the lower end of the dosing range with more gradual titration in the elderly population [1].
Breastfeeding Considerations: this compound is excreted in breast milk, with a risk of infant CNS depression based on limited human data. Clinicians must carefully weigh the risks versus benefits in breastfeeding females, considering both the potential infant exposure to the medication and the importance of maintaining maternal seizure control. No known adverse effects on milk production have been reported [1].
The mechanistic characterization of this compound's activity requires sophisticated in vitro assays to elucidate its binding properties and functional effects on neuronal targets. The following protocol outlines a comprehensive approach to investigating this compound's interaction with voltage-gated sodium channels and GABA-A receptors:
Cell Culture Preparation: Maintain HEK293 cells stably expressing human Nav1.2 sodium channels or α1β2γ2 GABA-A receptors in DMEM medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and appropriate selection antibiotics at 37°C in a 5% CO2 humidified incubator. Passage cells at 80-90% confluence using standard trypsinization procedures.
Membrane Preparation: Harvest cells at 80-90% confluence by gentle scraping in ice-cold phosphate-buffered saline (PBS). Pellet cells by centrifugation at 1,500 × g for 10 minutes at 4°C. Resuspend the cell pellet in hypotonic lysis buffer (10 mM HEPES, 1 mM EDTA, pH 7.4) with protease inhibitors and homogenize with 15 strokes in a Dounce homogenizer. Centrifuge the homogenate at 1,000 × g for 10 minutes to remove nuclei and unbroken cells, then collect the supernatant and centrifuge at 100,000 × g for 30 minutes to obtain the crude membrane fraction. Resuspend the membrane pellet in binding assay buffer (50 mM HEPES, 120 mM NaCl, 5 mM KCl, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4) and determine protein concentration using the Bradford assay.
Radioligand Binding Assays: For sodium channel binding, incubate membrane preparations (50-100 μg protein) with [3H]batrachotoxinin-A 20-α-benzoate (10 nM) in the absence or presence of this compound (0.1-1000 μM) for 60 minutes at 22°C. For GABA-A receptor binding, incubate membranes with [3H]muscimol (5 nM) or [3H]flunitrazepam (1 nM) under similar conditions. Terminate reactions by rapid filtration through GF/B filters presoaked in 0.3% polyethyleneimine using a Brandel cell harvester. Wash filters three times with ice-cold buffer and measure bound radioactivity by liquid scintillation counting.
Data Analysis: Determine IC50 values from competition binding experiments using nonlinear regression analysis. Calculate Ki values using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/KD), where [L] is the concentration of radioligand and KD is its dissociation constant. Perform all experiments in triplicate with at least three independent membrane preparations [1] [2].
Animal models of epilepsy provide critical insights into this compound's anticonvulsant efficacy and inform optimal dosing strategies. The maximal electroshock (MES) test and pentylenetetrazole (PTZ) seizure model represent two well-established approaches for evaluating anticonvulsant activity:
Maximal Electroshock Seizure Test: Administer this compound (30-100 mg/kg) or vehicle to groups of male CF-1 mice (18-25 g, n=8-10 per group) via oral gavage. At predetermined time points post-administration (30, 60, 120, and 240 minutes), apply electrical stimulation (50 mA, 60 Hz, 0.2 seconds duration) via corneal electrodes moistened with 0.9% saline. Record the occurrence and duration of hindlimb tonic extension. Define protection as the absence of hindlimb tonic extension. Determine ED50 values (dose at which 50% of animals are protected) using probit analysis.
Pentylenetetrazole-Induced Seizure Test: Administer this compound (30-100 mg/kg) or vehicle to groups of mice as described above. After 60 minutes (time to peak effect based on preliminary studies), inject PTZ (85 mg/kg) subcutaneously. Place animals individually in observation chambers and record the presence or absence of clonic seizures lasting >5 seconds during a 30-minute observation period. Define protection as the absence of such seizures. Calculate ED50 values as described above.
Pharmacokinetic-Pharmacodynamic Correlation: Collect blood samples (approximately 50 μL) from the retro-orbital plexus at various time points after this compound administration. Determine plasma this compound and phenobarbital concentrations using validated high-performance liquid chromatography (HPLC) methods with UV detection. Construct concentration-effect relationships by plotting plasma concentrations against anticonvulsant effect. Develop a pharmacokinetic-pharmacodynamic model using nonlinear mixed-effects modeling to describe the relationship between this compound and metabolite concentrations and seizure protection [1].
This compound remains a valuable therapeutic option for patients with treatment-resistant epilepsy, particularly those with generalized tonic-clonic, psychomotor, or focal seizures that have proven refractory to other anticonvulsant medications. The careful titration outlined in these application notes—initiating with low doses followed by gradual escalation—represents a critical strategy for maximizing therapeutic benefits while minimizing dose-limiting adverse effects. The provided protocols for therapeutic monitoring, safety assessment, and specialized population dosing offer evidence-based guidance for clinicians and researchers seeking to optimize this compound therapy in diverse patient populations.
Future research directions should focus on refining titration strategies through pharmacogenetic approaches, as the specific CYP450 isoforms involved in this compound metabolism remain incompletely characterized. Additionally, comparative effectiveness studies examining this compound versus newer antiseizure medications in specific epilepsy syndromes would help clarify its contemporary role in the antiepileptic armamentarium. The experimental protocols detailed herein provide methodologies for further investigating this compound's mechanism of action and optimizing its clinical application in epilepsy management.
Primidone is an antiepileptic drug used for managing grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor. Chemically known as 5-ethyl-5-phenyl-1,3-diazinane-4,6-dione, this compound is a small molecule with molecular formula C₁₂H₁₄N₂O₂ and average molecular weight of 218.25 g/mol [1]. This compound exhibits a complex metabolic profile with three major metabolites: phenobarbital (PB), phenylethylmalonamide (PEMA), and p-hydroxyphenobarbital (p-HO-PB). Both this compound and its metabolites PB and PEMA possess pharmacological activity, making their simultaneous quantification essential for therapeutic drug monitoring and pharmacokinetic studies [2].
The analysis of this compound presents several analytical challenges due to its metabolism and the complex matrices in which it is measured. This compound is metabolized in the liver to form PB and PEMA, with PB being further metabolized to p-HO-PB. These metabolites exhibit different polarities and chromatographic behaviors, necessitating robust separation methods. Additionally, this compound analysis occurs in various matrices including drug substances, drug products, and biological samples (plasma, serum, urine), each requiring specific sample preparation approaches to address matrix effects, extract analytes, and achieve adequate sensitivity and selectivity [3] [2].
Sample preparation for this compound HPLC analysis serves several critical objectives aimed at ensuring accurate quantification and method reliability. The primary goals include extracting this compound and its metabolites from complex matrices, eliminating interfering components that may co-elute with target analytes, concentrating analytes to achieve required detection limits, and compatibility ensuring with HPLC mobile phases to prevent chromatographic issues [4] [5]. Proper sample preparation is essential for method robustness, as inadequate procedures frequently cause out-of-specification results in regulated pharmaceutical analysis [4].
Matrix Complexity: The sample matrix significantly influences preparation strategy. Drug substances and products require extraction from excipients, while biological samples need removal of proteins and endogenous compounds [5].
Analyte Stability: this compound and its metabolites must remain stable throughout preparation. Considerations include light sensitivity (requiring amber vials), pH conditions, and temperature control during extraction [4] [3].
Solubility Characteristics: this compound's solubility dictates diluent choice. While this compound has reasonable solubility in aqueous-organic mixtures, optimal extraction requires method development to identify ideal solvents [4].
Detection Requirements: The intended detection method (UV, MS) influences cleaning requirements. MS detection often necessitates thorough cleanup to minimize ion suppression, while UV may require less extensive preparation [5].
The analysis of this compound drug substance typically employs a "dilute and shoot" approach, which involves direct dissolution of the reference standard or sample in an appropriate diluent [4]. This streamlined process is feasible due to the high purity of drug substances and absence of complex matrices.
Table 1: Sample Preparation Protocol for this compound Drug Substance
| Step | Procedure | Critical Parameters | Precautions |
|---|---|---|---|
| Weighing | Accurately weigh 25-50 mg this compound reference standard or sample using five-place analytical balance (±0.1 mg) | Weight range: 25-50 mg; Balance accuracy: ±0.1 mg | Allow refrigerated samples to reach room temperature before opening; Use folded weighing paper or boat to facilitate transfer [4] |
| Transfer | Quantitatively transfer to appropriate volumetric flask (typically 25-100 mL) | Complete transfer; Class A volumetric flask | Rinse weighing paper/boat with diluent; Double-check flask size [4] |
| Solubilization | Add diluent (typically aqueous-organic mixture) and dissolve using sonication, shaking, or vortex mixing | Sonication time: as optimized in method development (typically 5-15 min) | Monitor dissolution completeness; Avoid prolonged sonication that may cause degradation; Use ice bath if needed [4] |
| Dilution | Dilute to volume with diluent; Mix well | Final concentration typically 0.1-0.5 mg/mL | Ensure proper mixing; Check meniscus at calibration mark [4] |
| Vial Transfer | Transfer 1.5 mL to 2-mL HPLC vial using disposable pipette | Amber vials for light protection; Screw-capped vials with septum | Filtration generally not recommended for drug substances [4] |
This compound drug products require a more elaborate "grind, extract, and filter" approach to liberate the active ingredient from excipients and formulation matrix [4]. This process ensures complete extraction and removes particulate matter that could damage HPLC systems.
Table 2: Sample Preparation Protocol for this compound Solid Dosage Forms
| Step | Procedure | Critical Parameters | Application Notes |
|---|---|---|---|
| Particle Size Reduction | For tablets: Crush 10-20 units in porcelain mortar/pestle; For capsules: Open and empty contents | Composite powder representative of formulation | Immediate-release tablets with disintegrants may not need grinding; Content uniformity testing may require individual unit preparation [4] |
| Weighing | Weigh amount equivalent to average tablet weight (or specified this compound content) | Accuracy commensurate with target concentration | Calculate based on label claim; Account for potency |
| Transfer | Quantitatively transfer to volumetric flask | Complete transfer of all particles | Rinse mortar/pestle or weighing paper thoroughly with diluent [4] |
| Extraction | Add diluent; Extract using sonication, shaking, or vortex mixing | Extraction time and method as validated | Optimal sonication time determined during method development; Typically 15-30 minutes [4] |
| Filtration | Filter through 0.45 μm membrane filter (nylon or PTFE); Discard first 0.5 mL filtrate | Filter compatibility; Pre-filtration discard volume | Use Whatman GD-X filters for clogging resistance; For cloudy solutions, use 0.2 μm filter or centrifugation [4] |
| Vial Transfer | Transfer filtrate to HPLC vial | Amber vials if light-sensitive | Document filtration details in analytical records |
The choice of diluent significantly impacts analytical accuracy and chromatographic performance. For this compound analysis, diluents typically consist of aqueous-organic mixtures optimized during method development. Common compositions include:
The eluotropic strength of the final diluent should be compatible with the initial mobile phase conditions to prevent peak distortions. For this compound and its metabolites, a mixture of water-acetonitrile-methanol (270:30:30, v/v/v) with phosphate buffer has demonstrated excellent chromatographic performance [2].
The analysis of this compound and its metabolites in human plasma requires sophisticated sample preparation to address matrix complexity and achieve adequate sensitivity for therapeutic drug monitoring. A validated approach combines protein precipitation with solid-phase extraction (SPE) for optimal recovery and clean-up [3].
Table 3: Sample Preparation Protocol for this compound in Human Plasma
| Step | Procedure | Critical Parameters | Validation Data |
|---|---|---|---|
| Sample Collection | Collect blood in appropriate anticoagulant tubes; Centrifuge at 3000-4000 × g for 10 min | Storage conditions: -20°C or lower if not analyzed immediately | Avoid repeated freeze-thaw cycles; Process within validated stability period [3] |
| Protein Precipitation | Aliquot 0.5 mL plasma; Add internal standard solution; Add precipitating solvent (acetonitrile or methanol) | Solvent volume typically 1:2-1:3 (plasma:precipitant); Vortex mix thoroughly; Centrifuge at 10,000 × g for 10 min | Recovery >90%; Minimal matrix effects [3] |
| Solid-Phase Extraction | Condition SPE cartridge (C18 or mixed-mode); Load supernatant; Wash with water or mild buffer; Elute with organic solvent | Cartridge conditioning: 2×1 mL methanol, 2×1 mL water; Elution solvent: acetonitrile or methanol with modifier | Selective separation from interfering compounds; Concentration capability [3] |
| Reconstitution | Evaporate eluate under nitrogen or vacuum; Reconstitute in mobile phase or compatible solvent | Reconstitution volume based on sensitivity needs; Complete dissolution of dried extract | Compatibility with HPLC mobile phase; No precipitation or solubility issues [3] |
| HPLC Analysis | Inject into validated HPLC-UV system | Injection volume: 10-100 μL | Chromatographic runtime: ~20 minutes; Full separation of this compound, PB, PEMA, CBZ-E, trans-diol, and Lic [3] |
Urine analysis presents unique challenges due to high salt content, variable pH, and abundant metabolites. For this compound and its metabolites in rat urine, a validated SPE method provides effective clean-up and concentration [2].
The urine sample preparation protocol includes:
This method has demonstrated excellent recovery (>90%) for this compound and its three major metabolites (PEMA, PB, and p-HO-PB) with good precision (RSD <3%) [2].
The following diagram illustrates the comprehensive workflow for preparing biological samples (plasma/serum) for this compound HPLC analysis:
Diagram 1: Biological sample preparation workflow for this compound HPLC analysis, incorporating protein precipitation and solid-phase extraction steps
HPLC methods for this compound quantification require comprehensive validation to establish suitability for intended use. Key validation parameters and typical acceptance criteria for this compound methods are summarized below [6] [7].
Table 4: Method Validation Parameters and Acceptance Criteria for this compound HPLC Assays
| Validation Parameter | Experimental Procedure | Acceptance Criteria | Reference Method Data |
|---|---|---|---|
| Specificity/Selectivity | Analyze blank matrix, zero sample, spiked samples; Force degradation studies | No interference at analyte retention times; Peak purity >99% | Complete separation from metabolites; Resolution >2.0 between closest eluting compounds [3] [7] |
| Linearity & Range | 5-7 concentration points from LOQ to 200% of target; Each in duplicate | Correlation coefficient (r) > 0.999; Residuals < ±5% | Linear range: 0.02-2.00 μg/mL for this compound in serum; r > 0.999 [8] [3] |
| Accuracy (Recovery) | Spiked samples at 80%, 100%, 120% of target (n=3 each); Compare measured vs. added | Recovery: 98-102%; RSD < 2% | Recovery >90% for this compound and metabolites in plasma and urine [3] [2] |
| Precision | Repeatability: 6 samples at 100%; Intermediate precision: Different day, analyst, instrument | RSD < 2% for repeatability; Total RSD < 2% for intermediate precision | RSD < 3% for all precision measures in biological samples [8] [7] |
| Limit of Detection (LOD) | Signal-to-noise ratio (S/N) approach; Serial dilution until S/N ≈ 3:1 | S/N ≥ 3; Precise retention time | LOD approximately 0.005 μg/mL for this compound in optimized methods [7] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio (S/N) approach; Serial dilution until S/N ≈ 10:1; Inject 6 replicates | S/N ≥ 10; RSD < 5% at LOQ | LOQ approximately 0.02 μg/mL for this compound in biological matrices [8] [3] |
| Robustness | Deliberate variations in flow rate (±10%), mobile phase pH (±0.2), column temperature (±2°C), organic比例 (±2%) | RSD of results < 2%; Consistent retention times | Method robust to minor variations; System suitability criteria met under all conditions [7] |
| Solution Stability | Analyze samples at room temperature over 24h; Compare with freshly prepared | RSD < 2% over specified period; No significant degradation | Demonstrated stability for at least 16 hours at room temperature [7] |
Optimal separation of this compound and its metabolites requires careful mobile phase optimization. A validated isocratic reversed-phase HPLC-UV method for simultaneous determination of this compound and other antiepileptic drugs employs the following conditions [3]:
The addition of triethylamine (TEA) to the mobile phase has been shown to improve peak shape and resolution for this compound and related compounds by saturating free silanol groups on the stationary phase surface [3].
Incomplete Extraction: Low recovery values may indicate incomplete extraction. Solutions include increasing extraction time, optimizing diluent composition, using alternative extraction techniques (sonication vs. shaking), or incorporating multiple extraction steps [4].
Matrix Effects: Ion suppression in LC-MS or interfering peaks in UV detection require enhanced sample clean-up. Solutions include improved SPE protocols, alternative extraction methods, or chromatographic condition adjustments [5].
Poor Chromatographic Performance: Peak tailing or broadening may result from silanol interactions. Remedies include mobile phase pH optimization, addition of amines like TEA, or using specially end-capped columns [3].
Instability of Prepared Samples: this compound degradation in solution may require specific handling such as amber vials, temperature control, or pH adjustment [4].
Good Laboratory Practices: Document all sample preparation procedures thoroughly, including any deviations from validated methods [4] [6].
Quality Control: Include system suitability tests, quality control samples, and reference standards in each analytical batch [6] [7].
Safety Precautions: this compound is considered a Category 3 SafeBridge compound, requiring appropriate safety measures during handling, including use of ventilated balance enclosures and proper personal protective equipment [4].
These application notes provide comprehensive protocols for this compound sample preparation across various matrices, from drug substances to complex biological samples. The detailed methodologies and validation parameters presented support reliable HPLC analysis of this compound and its metabolites, ensuring accurate quantification for pharmaceutical quality control and therapeutic drug monitoring applications. The approaches described emphasize robust methodology, regulatory compliance, and practical implementation for laboratory scientists engaged in this compound analysis.
This compound is an aromatic anticonvulsant medication with a complex metabolic profile that creates significant potential for clinically relevant drug-drug interactions (DDIs). As a structural analog of phenobarbital, this compound exhibits a dual metabolic pathway that involves both hepatic cytochrome P450-mediated oxidation and renal excretion of unchanged drug and metabolites. Approximately 15-25% of an administered this compound dose is metabolized to phenobarbital, a known strong inducer of CYP3A4 and other enzymatic pathways, while the remaining drug is either excreted unchanged (64%) or metabolized to phenylethylmalonamide (PEMA). This complex metabolism creates multiple mechanisms through which this compound can interact with concomitant medications, including enzyme induction, competitive inhibition, and protein binding displacement. Understanding these mechanisms is crucial for researchers designing DDI studies, as the interaction potential extends beyond this compound itself to include its active metabolites. [1] [2] [3]
The clinical significance of this compound DDIs is substantial, as illustrated by a case report documenting the management challenge when this compound was co-administered with apixaban, a direct oral anticoagulant and CYP3A4 substrate. This interaction resulted in decreased exposure to apixaban, potentially compromising its anticoagulant effect. The package insert for apixaban recommends avoiding concomitant use with strong P-gp and CYP3A4 inducers, highlighting the clinical importance of these interactions. However, limited evidence exists to guide management when this compound (a moderate to strong CYP3A4 inducer) is combined with sensitive substrates, creating a knowledge gap that requires sophisticated study methodologies to address. Furthermore, emerging research suggests this compound may have novel mechanisms of action, including inhibition of RIPK1-driven cell death and inflammation, potentially opening new avenues for therapeutic application and interaction studies. [1] [4]
Table 1: Key Characteristics of this compound Relevant to Drug Interaction Studies
| Characteristic | Description | Research Implications |
|---|---|---|
| Metabolism | Hepatic oxidation to phenobarbital (15-25%) and PEMA; 64% excreted unchanged renally | Requires monitoring of both parent drug and metabolites in interaction studies |
| Enzyme Induction | Phenobarbital metabolite is strong inducer of CYP3A4, UGT, and P-glycoprotein | Important perpetrator potential for drugs metabolized by these pathways |
| Protein Binding | Approximately 35% protein bound | Potential for protein binding displacement interactions |
| Half-Life | This compound: 10-15 hours; PEMA: 24-48 hours; Phenobarbital: 50-120 hours | Requires appropriate sampling duration in DDI studies |
| Therapeutic Range | Serum concentrations of 5-12 μg/mL for this compound | Provides reference for clinically relevant concentrations in study designs |
In vitro systems provide the foundation for identifying potential DDIs during early drug development while mechanistic modeling helps extrapolate these findings to clinical relevance. For enzyme induction assessment, primary human hepatocytes represent the gold standard system, allowing evaluation of this compound and its metabolites on cytochrome P450 expression and activity. The freshly isolated or cryopreserved hepatocytes are treated with this compound across a range of clinically relevant concentrations (typically 0.1-100 μM) for 48-72 hours, followed by measurement of CYP3A4 mRNA expression and catalytic activity using specific probe substrates. For transporter-mediated interactions, transfected cell systems (e.g., MDCK, HEK293) overexpressing human P-glycoprotein or other transporters enable assessment of this compound as either a substrate or inhibitor of these efflux proteins. These systems allow calculation of parameters such as the efflux ratio and inhibition constants that help predict in vivo interaction potential. [5]
Recent technological advances have enhanced the sophistication of in vitro DDI prediction. Machine learning-based quantitative prediction of drug interactions represents a cutting-edge approach that leverages large databases of known DDIs to forecast interaction magnitude. One such model, the PK-DDIP model, was trained on 3,627 pharmacokinetic DDI data points extracted from FDA drug labels and achieved prediction of AUC fold-change within ±0.5959 RMSE, with 75.77% of predictions falling within the 0.8-1.25-fold acceptance range. This model utilizes chemical, biological, and pharmacological features of both victim and perpetrator drugs to quantitatively predict interaction magnitude, potentially reducing the need for extensive clinical DDI studies. Additionally, mechanistic static models and physiologically based pharmacokinetic (PBPK) modeling incorporate in vitro inhibition/induction parameters alongside physiological and drug-specific data to simulate and predict DDIs, providing valuable tools for study design and risk assessment. [5]
Clinical DDI studies represent the definitive assessment of interaction potential and typically employ standardized designs accepted by regulatory agencies. The single-sequence crossover design is commonly utilized for evaluating enzyme induction potential, where the victim drug pharmacokinetics are characterized before and after induction by this compound. For comprehensive assessment, study designs should incorporate appropriate priming and washout periods that account for this compound's complex pharmacokinetics, particularly the extended half-life of its phenobarbital metabolite. A typical clinical induction study would involve administration of the victim drug alone (Day 1), followed by a this compound priming period (e.g., 14-28 days) to achieve steady-state enzyme induction, with subsequent re-administration of the victim drug (Day 28) and comparison of key PK parameters. The sample size considerations for such studies typically require 12-24 healthy volunteers to achieve adequate power for detecting clinically significant changes in AUC and Cmax. [1]
Pharmacokinetic sampling strategies must account for the complex metabolic profile of this compound, with serial blood sampling over appropriate intervals to characterize both parent drug and metabolites. For this compound DDI studies, sampling duration should extend to at least 48-72 hours post-dose to adequately capture the terminal elimination phase of this compound, PEMA, and phenobarbital. The key pharmacokinetic parameters calculated include AUC0-∞, Cmax, Tmax, and t1/2 for all three analytes, with primary comparison of the victim drug parameters in the presence and absence of this compound. Additionally, urine collection over specified intervals (e.g., 0-24, 24-48 hours) allows assessment of renal clearance and metabolite formation. For drugs with narrow therapeutic indices or those known to be sensitive CYP3A4 substrates, a safety monitoring plan should be implemented, including frequent assessment of vital signs, laboratory parameters, and adverse events, particularly during the induction phase when victim drug exposure may be substantially reduced. [1] [2] [3]
Table 2: Experimental Systems for this compound Drug Interaction Assessment
| System Type | Key Components | Measured Endpoints | Advantages/Limitations |
|---|---|---|---|
| Primary Human Hepatocytes | Cryopreserved hepatocytes, induction media, probe substrates | CYP mRNA expression, enzyme activity (e.g., midazolam hydroxylation) | Gold standard for induction; limited by donor availability and variability |
| Transfected Cell Systems | MDCK/HEK cells overexpressing human transporters | Transcellular transport, inhibition constants (IC50, Ki) | Specific for transporter interactions; may overexpress compared to physiological levels |
| Clinical Study Design | Healthy volunteers or patients, victim drug, this compound | AUC ratio, Cmax ratio, metabolite profiles | Clinically relevant; resource-intensive and may miss rare interactions |
| Machine Learning Models | Chemical descriptors, PK parameters, known DDI database | Predicted AUC fold-change, interaction probability | High-throughput prediction; limited by training data quality and scope |
Regression analysis forms the foundation for quantifying drug interaction magnitude, with several approaches available that offer different advantages. The linear regression model with constraints represents the traditional approach implemented in software packages like CompuSyn, but recent comparisons demonstrate that this method may underestimate the combination index (CI) and provide poorer fit for experimental data compared to unconstrained approaches. In contrast, non-linear regression without constraints, as implemented in GraphPad Prism, offers more precise quantitative determination of combined drug effects, better accommodating the complex relationships inherent in interaction data. When evaluating this compound interactions, researchers should employ model selection criteria such as Akaike Information Criterion (AIC) or Bayesian Information Criterion (BIC) to identify the most appropriate regression approach for their specific dataset, as the optimal model may vary depending on the concentration ranges studied and the mechanism of interaction. [6] [7]
The universal surface response method provides a comprehensive framework for analyzing interaction data across multiple effect levels and concentration ratios. This approach, described by Greco et al., utilizes a single function (Equation 1) that defaults to Loewe additivity when the synergism-antagonism parameter (α) equals zero:
1 = CA,E/IC50,A/(E/Emax-E)^1/nA + CB,E/IC50,B/(E/Emax-E)^1/nB + α(CA,ECB,E/IC50,AIC50,B)/(E/Emax-E)^1/(2nA)+1/(2nB)
Where CA,E and CB,E represent the concentrations of drugs A and B in combination that produce effect E, IC50,A and IC50,B are the half-maximal inhibitory concentrations for each drug alone, Emax is the maximal effect, nA and nB are the Hill coefficients, and α is the interaction parameter. A positive fitted value of α indicates synergistic interaction, while a negative value indicates antagonism. This method simultaneously fits all combination data to a single function, facilitating comparison of larger arrays of combinations and providing a statistical estimate of differentiation between synergy, additivity, and antagonism. [6]
Combination index (CI) analysis provides a quantitative measure of the extent of drug interaction at a given effect level, calculated according to the equation:
CI = CA,x/ICx,A + CB,x/ICx,B
Where CA,x and CB,x represent the concentrations of drugs A and B in combination that produce x% effect, and ICx,A and ICx,B are the concentrations of each drug alone that produce the same effect. A CI of less than 1 indicates synergy, equal to 1 indicates additivity, and greater than 1 indicates antagonism. This method readily provides quantitative estimation of the extent of synergy or antagonism across the entire effect range, allowing generation of CI curves that visualize how the interaction changes with effect level. For this compound interaction studies, this approach can be particularly valuable when evaluating combinations of this compound with other antiepileptic drugs, where both efficacy and toxicity interactions must be carefully characterized. [6]
Isobologram analysis offers a complementary graphical approach for evaluating the nature of drug interactions at specific effect levels. In this method, the concentrations of this compound and the interacting drug required to produce a defined effect (e.g., IC50) when used as single agents are plotted on the x and y axes of a two-coordinate plot, forming the line of additivity. The concentrations of the two drugs in combination that provide the same effect are then placed in the same plot, with points falling below, on, or above the line indicating synergy, additivity, or antagonism, respectively. This method provides visual representation of the interaction and identifies the concentration ratios where maximal synergy occurs, guiding dosage regimen design for combination therapy. When applied to this compound, isobologram analysis can help optimize dosing when used in polytherapy for epilepsy or essential tremor, identifying ratios that maximize efficacy while minimizing adverse effects. [6]
Table 3: Analytical Techniques for Drug Interaction Data
| Method | Key Parameters | Interpretation Guidelines | Appropriate Applications |
|---|---|---|---|
| Combination Index | CI value at specified effect levels | CI <1: synergy; CI=1: additivity; CI>1: antagonism | Quantitative comparison across multiple effect levels |
| Isobologram | Position relative to additivity line | Below line: synergy; On line: additivity; Above: antagonism | Visual representation at specific effect levels; ratio optimization |
| Universal Surface Response | α (interaction parameter) | α >0: synergy; α=0: additivity; α<0: antagonism | Comprehensive analysis across all concentrations and effects |
| Curve Shift | Direction and magnitude of curve shift | Leftward: synergy; Rightward: antagonism | Visual evaluation of curve parallelism and goodness of fit |
Objective: To identify the specific cytochrome P450 enzymes responsible for this compound metabolism and evaluate the inhibition potential of this compound and its metabolites against major CYP enzymes.
Materials and Reagents:
Procedure:
Data Analysis: The relative contribution of each CYP enzyme to this compound metabolism is calculated using the relative activity factor approach, incorporating enzyme abundance in human liver microsomes and recombinant CYP systems. Inhibition constants (Ki) for this compound and its metabolites against major CYP enzymes are determined using appropriate probe substrates and varying concentrations of this compound/phenobarbital. This comprehensive characterization enables prediction of this compound's potential to perpetrate pharmacokinetic drug interactions. [2] [5]
Objective: To evaluate the effect of multiple-dose this compound administration on the pharmacokinetics of a sensitive CYP3A4 substrate in healthy volunteers.
Study Design: Single-sequence, two-period crossover study in healthy adult volunteers (n=16-24).
Inclusion Criteria:
Exclusion Criteria:
Procedure: Period 1 (Day 1): Administer single dose of victim drug (e.g., midazolam) after overnight fast. Collect serial blood samples pre-dose and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose. Washout (Days 2-7): No study medications. This compound Induction (Days 8-35): Initiate this compound dosing at 125 mg once daily at bedtime for 3 days, increase to 125 mg twice daily for 3 days, then 125 mg three times daily for 3 days, and finally 250 mg three times daily until Day 35. Period 2 (Day 29): Administer single dose of victim drug with morning this compound dose after overnight fast. Collect serial blood samples using identical schedule to Period 1. Continue this compound maintenance dosing throughout sampling period.
Analytical Methods:
Statistical Analysis: Use linear mixed effects model to compare PK parameters between treatments. The interaction is considered clinically significant if the 90% CI for the geometric mean ratio (this compound + victim drug/victim drug alone) falls outside the 0.80-1.25 range for AUC and Cmax. [1] [2] [3]
Machine learning approaches represent a paradigm shift in DDI prediction, moving beyond traditional in vitro-in vivo extrapolation methods. The PK-DDI prediction model described in the literature utilizes a carefully curated database of 3,627 pharmacokinetic DDIs extracted from FDA drug labels through systematic review of 38,711 labels. This model employs chemical, biological, and pharmacological features of drugs to quantitatively predict the fold-change in AUC when drugs are co-administered. The model architecture incorporates molecular descriptors, target affinity profiles, pathway associations, and physicochemical properties to generate predictions with RMSE of 0.5959 for AUC fold-change. External validation using newly updated FDA labels demonstrated good predictive performance, with the model correctly identifying both the direction and magnitude of interactions in the majority of cases. For this compound specifically, such models can help prioritize which interaction studies are most critical to conduct during drug development. [5]
The implementation of machine learning models for this compound DDI prediction requires careful feature selection and model training. Key features for accurate prediction include this compound's known enzyme induction profile (particularly CYP3A4 and UGT induction via its phenobarbital metabolite), its inhibition constants for various enzymes and transporters, and its physicochemical properties that influence distribution and protein binding. Training datasets should include known interactions with this compound and structural analogs to improve prediction accuracy. For researchers applying these methods, the model output provides quantitative predictions of AUC changes that can inform study design decisions, such as appropriate victim drug concentrations for in vitro studies or sampling schedules for clinical trials. Additionally, these models can identify structural alerts that suggest high interaction potential, guiding medicinal chemistry efforts to develop this compound analogs with reduced DDI potential. [5]
Emerging research has revealed that this compound possesses novel mechanisms of action beyond its established anticonvulsant effects, opening new avenues for therapeutic application and necessitating expanded DDI assessment approaches. Recent studies demonstrate that this compound functions as a potent inhibitor of RIPK1 (Receptor-Interacting Serine/Threonine-Protein Kinase 1), a key mediator of regulated cell death and inflammation. This activity was identified through screening of FDA-approved drugs for ability to prevent RIPK1-mediated cell death, with this compound showing efficacy in both in vitro models and a murine model of TNFα-induced shock. This newly identified mechanism suggests this compound may have potential applications in conditions characterized by hyperinflammation, including systemic inflammatory response syndrome, organ ischemia-reperfusion injury, and potentially COVID-19-related hyperinflammation. [4]
The implications of this compound's RIPK1 inhibition for drug interaction studies are substantial, requiring expansion of traditional metabolic interaction assessment to include pharmacodynamic interaction evaluation. When studying this compound in combination with other anti-inflammatory agents or drugs affecting cell death pathways, researchers should incorporate appropriate biomarkers of RIPK1 activity, such as phosphorylation of RIPK1 at S166 and downstream necroptosis markers. Additionally, studies should evaluate potential interactions at the pathway level, as combinations of this compound with other modulators of cell death pathways may produce unexpected synergistic or antagonistic effects. For clinical studies in inflammatory conditions, tissue-specific interactions must be considered, as the local concentration of this compound and its metabolites in target tissues may differ from plasma concentrations, potentially altering both efficacy and interaction magnitude. These advanced considerations highlight the evolving complexity of this compound DDI assessment as new therapeutic applications emerge. [4]
The following diagram illustrates this compound's metabolic fate and key interaction mechanisms, highlighting the complex relationship between parent drug, active metabolites, and their effects on drug-metabolizing enzymes and transporters:
This workflow outlines the systematic approach to studying this compound drug interactions, from initial in vitro screening through clinical assessment and regulatory submission:
Primidone is a first-generation barbiturate anticonvulsant approved for treating grand mal, psychomotor, and focal epileptic seizures, as well as essential tremor [1] [2]. Recent drug repurposing research has revealed that this compound is a potent inhibitor of RIPK1 kinase activity, positioning it as a promising therapeutic candidate for a range of chronic inflammatory and neurodegenerative diseases, such as psoriasis, amyotrophic lateral sclerosis (ALS), and COVID-19-associated hyperinflammation [3] [4].
The diagram below outlines the core molecular mechanism of this compound as a RIPK1 inhibitor and its downstream effects on cell death and inflammation pathways.
For both established and emerging uses, careful monitoring of this compound and its metabolites is crucial for evaluating efficacy and ensuring patient safety.
The table below summarizes the key pharmacokinetic and therapeutic parameters that should be monitored during this compound treatment [1] [2].
| Parameter | Typical Values / Therapeutic Range | Clinical & Research Significance |
|---|---|---|
| Therapeutic Range (this compound) | 5–12 µg/mL [1] | Monitor for dose adjustment & efficacy. |
| Therapeutic Range (Phenobarbital) | 23–55 µg/mL [1] | Active metabolite; primary contributor to sedative effects & toxicity. |
| Peak Plasma Time (Tmax) | 0.5–7 hours [2] | Informs timing for blood sampling. |
| Elimination Half-Life | 7–22 hours (Adults); 5–11 hours (Children) [2] | Critical for determining dosing frequency. |
| Protein Binding | 10.78–13.70% [2] | Indicates high free fraction of drug; potential for interactions. |
| Volume of Distribution | 0.5–0.8 L/kg [2] | Suggests distribution in total body water. |
| Route of Elimination | 72.9–80.6% recovered in urine [2] | Requires dose adjustment in renal impairment. |
| Population / Indication | Dosing Protocol | Monitoring & Notes |
|---|
| Adult Seizures | Start: 100–125 mg at bedtime for 3 days, then increase gradually. Maintenance: 250 mg 3–4 times daily. Max 2 g/day [1]. | Titrate slowly to minimize acute adverse effects. Monitor serum levels. | | Essential Tremor | Start: 12.5–25 mg at bedtime. Maintenance: Increase by 12.5–25 mg weekly. Max 750 mg/day [1]. | Low initial dose is critical to avoid acute toxic reaction (nausea, ataxia). | | Emerging (e.g., ALS) | 62.5 mg daily has been used in clinical biomarker studies [4]. | Monitor serum RIPK1 and IL-8 levels as potential biomarkers of target engagement. | | Renal Impairment | CrCl 10-50: Administer every 12–24 hours. CrCl <10: Administer every 24 hours [1]. | Adjust dose based on response and serum levels. | | Pediatric Patients | Start: 10–25 mg/kg/day at bedtime, then titrate upward over several days [1]. | Children may have a shorter half-life; requires careful monitoring. |
For researchers investigating the novel RIPK1-inhibitory effects of this compound, the following protocols from recent studies can serve as a foundation.
This protocol assesses the impact of this compound on disease onset and progression in a validated ALS model [4].
This protocol evaluates target engagement and biomarker modulation in human patients [4].
The workflow for planning and executing these experimental studies is summarized below.
Long-term use of this compound requires vigilant safety monitoring. The most common adverse effects are sedation and drowsiness [1]. Other notable reactions include:
This compound presents a compelling case for drug repurposing. While its established role in managing seizures and essential tremor requires rigorous therapeutic drug monitoring of parent and metabolite levels, its newly discovered mechanism as a RIPK1 inhibitor opens avenues for treating neurodegenerative and inflammatory diseases. The provided protocols and monitoring guidelines offer a framework for researchers and clinicians to safely and systematically evaluate the efficacy and mechanisms of this compound in both traditional and novel therapeutic contexts.
Primidone is a first-generation anticonvulsant approved for seizures and used off-label as a first-line treatment for essential tremor [1] [2]. Its efficacy is well-documented, but a key challenge in clinical practice and trial design is its side effect profile.
The table below summarizes the core quantitative data from key historical clinical studies on this compound for essential tremor:
| Study Reference | Design | Number of Patients | Key Efficacy Findings | Key Tolerability Findings |
|---|---|---|---|---|
| Gironell et al. (1985) [3] | Double-blind, placebo-controlled | 22 | Significantly superior to placebo in reducing hand tremor magnitude; efficacy comparable to propranolol. | Acute toxic reaction to initial 62.5 mg dose in 6/22 patients. |
| Connor (2002) [4] | Randomized, double-blind, double-dummy | 40 | Equal therapeutic benefit between low-dose suspension and tablet initiation groups. | No significant difference in dropout rates; 4 (suspension) vs. 2 (tablet) dropped out due to side effects. |
This protocol integrates current clinical knowledge to optimize patient tolerability and assess efficacy.
Incorporating exploratory biomarker assessments can provide valuable insights into this compound's mechanism of action and predictors of response.
Emerging research suggests this compound modulates cortical excitability and GABAergic pathways. The following diagram illustrates its proposed mechanism of action and how to test it:
Experimental Protocol for TMS [5]:
While this compound is a well-established therapy, modern trials can be enhanced by several strategic approaches. Using a slow, forced titration schedule is paramount, as evidence suggests that even very low starting doses (25 mg) may not fully prevent initial intolerance, but they remain the best strategy for acclimatization [4] [3]. Furthermore, exploring combination therapies, particularly with propranolol, is a promising area, as the two drugs have distinct and potentially complementary mechanisms of action [5] [6].
Future research should also focus on pharmacogenomics to identify genetic markers associated with both positive response and adverse effects, paving the way for personalized treatment in essential tremor.
The table below summarizes the clinical presentation and underlying mechanisms of the acute toxic reaction to primidone.
| Aspect | Description |
|---|---|
| Clinical Presentation | Symptoms include nausea, vomiting, malaise, sedation, dizziness, ataxia, and confusion [1] [2] [3]. |
| Onset | Often occurs at treatment initiation or after a single dose, even at low levels [4] [3]. |
| Proposed Mechanism | Reaction is likely due to the parent compound, this compound, not its metabolites (PEMA, phenobarbital) [4] [3]. Underlying GABAergic abnormalities in certain conditions may increase susceptibility [3]. |
The following strategies, derived from clinical studies, can help prevent or mitigate acute intolerance.
| Strategy | Protocol Details | Rationale & Evidence |
|---|---|---|
| Low-Dose Initiation | Start with 12.5 mg to 25 mg orally at bedtime [1] [4]. Increase by 12.5-25 mg increments daily or weekly as tolerated [1]. | "Ultra-low" starting doses allow the body to adapt. One study started with 62.5 mg/day, but 36% of patients still experienced side effects [3]. |
| Phenobarbital Pre-treatment | Administer phenobarbital prior to initiating this compound therapy [4]. | This may reduce the likelihood of an acute reaction, though it does not prevent other chronic side effects [4]. |
| Dose Titration | Gradually increase to a minimum effective dose, typically between 150 mg to 750 mg daily, in divided doses [4]. | Slow titration helps identify the lowest effective dose while minimizing dose-limiting adverse effects [4]. |
For research settings, the following workflow provides a structured approach to model and study this adverse reaction.
Q1: Why does this acute reaction occur in Essential Tremor patients more often than in Epilepsy patients? Several non-mutually exclusive hypotheses exist [3]:
Q2: Is the anti-tremor efficacy of this compound due to the parent drug or its metabolites? Evidence suggests the parent compound, this compound, is efficacious. The acute anti-tremor effect occurs before significant levels of metabolites like phenobarbital accumulate, and neither metabolite alone is as effective as the parent drug for treating tremor [4].
Q3: What are the key pharmacokinetic parameters to consider in experimental models?
This compound and its active metabolites function as moderate to strong inducers of hepatic cytochrome P450 enzymes, particularly CYP3A4, and may also affect various other metabolic pathways [1] [2].
Key Enzyme Systems Affected by this compound
| Enzyme System | Induction Strength | Primary Metabolic Consequences |
|---|---|---|
| CYP3A4 | Moderate to strong [1] | Increased metabolism of substrate drugs; reduced plasma concentrations |
| CYP2C9 | Induced [2] | Enhanced metabolism of relevant substrates |
| CYP2C19 | Induced [2] | Accelerated clearance of affected drugs |
| UDP-glucuronosyltransferases (UGTs) | Induced [2] | Increased phase II metabolism |
| Drug transporters (P-gp) | Potential induction [1] | Altered drug distribution and excretion |
The induction process involves both transcriptional and post-transcriptional mechanisms mediated by nuclear receptors such as pregnane X receptor (PXR) and constitutive androstane receptor (CAR) [2]. Enzyme induction is a slow process that can take 10-28 days to reach maximum effect, while deinduction after discontinuation may require several weeks due to the long half-life of this compound's metabolites [1].
This compound's enzyme induction properties significantly impact therapeutic drug monitoring (TDM) for co-administered medications:
This compound and metabolite monitoring presents specific analytical challenges:
Therapeutic Ranges and Monitoring Parameters
| Analyte | Therapeutic Range | Toxic Level | Time to Steady State |
|---|---|---|---|
| This compound | 5.0-12.0 μg/mL [5] | ≥15.0 μg/mL [5] | 2-3 days [9] |
| Phenobarbital | 10.0-40.0 μg/mL [5] | ≥60.0 μg/mL [5] | 1-4 weeks [9] |
Problem: Erratic TDM results for concomitant medications
Problem: Inaccurate this compound quantification in analytical assays
For reliable this compound and metabolite quantification:
Q1: How long does it take for this compound's enzyme induction effects to dissipate after discontinuation? A1: Enzyme deinduction begins within 18-24 hours, but complete return to baseline may take several weeks due to the long half-life of phenobarbital (75-120 hours) and the time required for natural degradation of induced enzymes [1] [9].
Q2: What specific validation parameters should be assessed for this compound analytical methods? A2: Key parameters include selectivity (separation from metabolites), accuracy (recovery 97-103%), precision (CV <4%), linearity (0.15-30.0 μg/mL), and measurement uncertainty (<4.1%) [6].
Q3: Which endogenous biomarkers indicate this compound's enzyme induction potential? A3: this compound commonly increases gamma-glutamyl transferase (gamma-GT) and alkaline phosphatase levels, which can be monitored as surrogate markers of enzyme induction [2] [9].
Q4: How does this compound affect vitamin and mineral metabolism? A4: As an enzyme inducer, this compound increases catabolism of vitamin D and may reduce folate levels, potentially leading to osteomalacia or megaloblastic anemia with long-term use [3] [9].
When designing studies involving this compound:
This compound's enzyme induction properties present both challenges and opportunities in drug development research. Proper understanding of its interference mechanisms enables robust experimental designs and accurate data interpretation.
Q1: What are the primary mechanisms of action and active metabolites of primidone that contribute to both its efficacy and adverse effects? this compound's mechanism is multi-faceted. The parent compound itself acts by binding to voltage-gated sodium channels, inhibiting the repetitive firing of action potentials [1]. Furthermore, it activates the GABA-A receptor complex, leading to chloride channel opening and neuronal hyperpolarization [1]. This compound is metabolized into two primary active compounds: phenobarbital (a potent barbiturate) and phenylethylmalonamide (PEMA) [1] [2] [3]. Evidence suggests that a significant portion of this compound's anticonvulsant activity, as well as its neurotoxic effects, can be attributed to the derived phenobarbital [4] [2]. PEMA also possesses anticonvulsant properties, though it is less potent than phenobarbital [2] [3].
Q2: What are the most common dose-limiting adverse effects (AEs) in humans? The most frequent AEs are central nervous system (CNS)-related [1] [5] [6]:
Q3: What specific gradual titration protocols are recommended to improve initial tolerability? Clinical protocols emphasize a "start-low, go-slow" approach to mitigate initial CNS effects. The tables below detail the established titration schedules for different patient groups.
Q4: How do this compound and its metabolites distribute between the blood and the central nervous system (CNS)? Preclinical studies in rats show that this compound and its metabolites rapidly penetrate the blood-brain barrier [3]. The equilibration between serum and cerebrospinal fluid (CSF) is rapid, with CSF/serum concentration ratios of approximately 0.73 for this compound, 1.06 for PEMA, and 0.65 for phenobarbital [3]. This indicates ready distribution into the CNS compartment.
The following tables summarize the standard dose escalation strategies to minimize adverse effects during treatment initiation.
Table 1: Adult Dosing Protocol for Seizure Disorders
| Treatment Phase | Dosage Regimen | Maximum Daily Dose |
|---|---|---|
| Days 1-3 | 100-125 mg once daily at bedtime [1] [7] [8] | 125 mg |
| Days 4-6 | 100-125 mg twice daily [1] [7] [8] | 250 mg |
| Days 7-9 | 100-125 mg three times daily [1] [7] [8] | 375 mg |
| Day 10+ (Maintenance) | 250 mg three to four times daily [1] [7] [8] | 2,000 mg |
Table 2: Pediatric Dosing Protocol for Seizure Disorders (Children < 8 years)
| Treatment Phase | Dosage Regimen |
|---|---|
| Days 1-3 | 50 mg once daily at bedtime [1] [8] |
| Days 4-6 | 50 mg twice daily [1] [8] |
| Days 7-9 | 100 mg twice daily [1] [8] |
| Day 10+ (Maintenance) | 125-250 mg three times daily (or 10-25 mg/kg/day in divided doses) [1] [8] |
Table 3: Off-Label Protocol for Essential Tremor
| Parameter | Protocol |
|---|---|
| Initial Dose | 12.5 to 50 mg once at bedtime [1] [7] |
| Titration | Increase by 12.5 to 25 mg daily or weekly, or by 250 mg per week, based on response and tolerability [1] [7] |
| Target Dose | 250 mg to 750 mg per day, administered in 2-3 divided doses [1] [7] |
| Note | Early side effects often attenuate after a few months of continuous therapy [7]. |
For researchers designing preclinical or clinical studies, the following data is critical.
Table 4: Key Human Pharmacokinetic Parameters
| Parameter | This compound | Phenobarbital (Metabolite) | PEMA (Metabolite) |
|---|---|---|---|
| Oral Absorption | Rapid and virtually complete [1] | N/A | N/A |
| Time to Peak (Tmax) | ~3 hours [1] | Later than this compound [3] | Later than this compound [3] |
| Protein Binding | ~35% [1] | Data missing | Data missing |
| Volume of Distribution (Vd) | 0.8 L/kg [1] | Data missing | Data missing |
| Half-Life (t½) | 10-15 hours [1] | Longer than this compound [4] | Similar to this compound (in mice) [4] |
| Therapeutic Serum Level | 5-12 µg/mL [1] [8] | Well-established (not in sources) | Not defined |
| Primary Elimination | Excreted unchanged in urine (64%) [1] | Hepatic metabolism | Renal excretion |
Table 5: Preclinical Pharmacokinetic Insights (Rat Model)
| Parameter | Finding | Research Implication |
|---|---|---|
| BBB Penetration | Rapid appearance in CSF after IP injection; Tmax in CSF: 2.0-3.5 hours [3]. | Confirms good CNS bioavailability for efficacy studies. |
| Free Fraction | High unbound fraction in serum: this compound (0.86), PEMA (0.97), Phenobarbital (0.88) [3]. | High free fraction may correlate with both activity and toxicity. |
| CSF/Serum Ratio | This compound: ~0.73; PEMA: ~1.06; Phenobarbital: ~0.65 [3]. | Useful for extrapolating plasma concentrations to bioactive CNS levels. |
Understanding the metabolic fate of this compound is fundamental to predicting drug interactions and toxicity.
Scenario 1: Excessive Sedation in Early Dosing Phase
Scenario 2: Sudden Loss of Seizure Control or Tremor Efficacy After Period of Stability
Scenario 3: Suspected Toxicity or Overdose
This compound, an enzyme-inducing antiseizure medication, is associated with bone demineralization through several pathways [1] [2]:
The following diagram illustrates the primary signaling pathway and cellular mechanisms involved.
For clinical and research applications, here are the primary technologies for assessing bone mineral density (BMD), adapted from current literature [3].
| Technology | Principle | Key Sites | Advantages | Disadvantages/Limitations |
|---|---|---|---|---|
| DXA (Dual-energy X-ray Absorptiometry) | Measures attenuation of two X-ray energies to calculate BMD. | Hip, spine, forearm [3]. | Gold standard; high precision; low radiation; predicts fracture risk [3]. | Affected by spinal arthritis, obesity, and other artefacts [3]. |
| QCT (Quantitative CT) | Uses CT scanner with phantom to calculate true volumetric density. | Spine, hip [3]. | Separates trabecular/cortical bone; less affected by artefacts [3]. | High radiation; less standardized; poor reproducibility [3]. |
| QUS (Quantitative Ultrasound) | Measures speed of sound/broadband attenuation in bone. | Calcaneus, tibia, radius [3]. | No radiation; portable; low cost [3]. | Not standardized; operator-dependent; not for treatment monitoring [3]. |
| pQCT (peripheral QCT) | Dedicated CT for peripheral sites. | Radius, tibia [3]. | Compact machine; low radiation [3]. | Limited to peripheral sites; slow changes over time [3]. |
Experimental Protocol: DXA for Fracture Risk Assessment
For patients on this compound, proactive management of bone health is critical. The following table outlines prevention, monitoring, and treatment strategies based on clinical evidence [4] [1] [2].
| Strategy | Recommendation | Rationale & Evidence |
|---|---|---|
| Risk Assessment | Annual review with epilepsy specialist; consider DXA for high-risk patients [5]. | Patients on this compound have a 2-6x increased fracture risk [5] [6]. |
| Routine Monitoring | Blood tests every 6 months for calcium, vitamin D; monitor for rare blood disorders [4]. | Mitigates hypocalcemia and vitamin D deficiency; monitors for other rare adverse effects [4] [2]. |
| Vitamin D & Calcium | Supplementation is recommended for all patients [1] [5]. | Corrects deficiency and counteracts drug-induced vitamin D catabolism [1] [2]. |
| Drug Selection | In patients with existing osteoporosis, prioritize ASMs with lower bone impact (e.g., levetiracetam, lacosamide) [1]. | Levetiracetam and lamotrigine have a more favorable bone profile [1]. |
| Physical Activity | Implement high-intensity weight-bearing exercise and resistance training [7]. | Mechanical loading stimulates bone formation; high-intensity (80-85% 1-rep max) can increase BMD [7]. |
The field of bone health monitoring is evolving. For drug development, the following areas are of interest:
For a quick reference, the table below summarizes the key pharmacokinetic parameters and therapeutic ranges for primidone and its major metabolite, phenobarbital [1] [2] [3].
| Parameter | This compound | Phenobarbital (Metabolite) |
|---|---|---|
| Therapeutic Range | 5.0 - 12.0 μg/mL [2] | 10.0 - 40.0 μg/mL [2] |
| Critical Value | ≥15.0 μg/mL [2] | ≥60.0 μg/mL [2] |
| Time to Steady-State | 1-2 weeks [1] [2] | 2-3 weeks (due to longer half-life) |
| Half-Life | 10-15 hours (Adults) [1] | 2-5 days (Adults) [1] |
| Volume of Distribution | 0.6 - 0.8 L/kg [1] [2] | ~0.8 L/kg |
| Protein Binding | ~10% [2] | ~50% |
| Primary Elimination | Urine (64% unchanged) [1] | Hepatic metabolism |
Accurate quantification is foundational to TDM. Below are established methods for measuring this compound and phenobarbital levels.
1. Reference Measurement Procedure (LC-MS/MS) A candidate reference measurement procedure using isotope dilution-liquid chromatography-tandem mass spectrometry (ID-LC-MS/MS) has been developed for high-precision quantification [4].
2. Immunoassay Techniques For routine clinical use, automated immunoassays like the Enzyme-Multiplied Immunoassay Technique (EMIT) and Kinetic Interaction of Microparticles in a Solution (KIMS) are widely used due to their speed and convenience [5] [2]. These are suitable for high-throughput settings but may have different performance characteristics compared to chromatographic methods.
3. Emerging Sampling Technique: Volumetric Absorptive Microsampling (VAMS) VAMS is a promising microsampling technique for TDM and pharmacokinetic studies, offering an alternative to conventional venous sampling [6].
The following diagram illustrates the core workflow for the LC-MS/MS reference method, from sample preparation to final quantification.
This FAQ section addresses common experimental and clinical interpretation challenges.
Q1: How should I interpret discordant this compound and phenobarbital levels?
Q2: What are the critical drug interactions that affect TDM interpretation? this compound is a strong inducer of hepatic cytochrome P450 enzymes. Concomitant administration with other anticonvulsants can complicate interpretation:
Q3: What are the best practices for sample collection and handling?
Q4: A patient shows signs of toxicity (drowsiness, ataxia). How do the lab values guide the diagnosis?
The following diagram outlines a logical decision pathway for investigating unexpected TDM results, helping to pinpoint the root cause.
What is primidone intolerance, and how common is it? this compound intolerance refers to acute, neurotoxic adverse drug reactions (ADRs) that occur after the initial doses. Symptoms include somnolence, ataxia/unsteadiness, confusion, dizziness, and nausea/vomiting [1] [2]. A 2025 retrospective study found that 82% (23/28) of ET patients not pre-treated with phenobarbital experienced these acute symptoms upon taking a first dose of 62.5 mg of this compound [2]. Chronic ADRs also occur, but the acute "first-dose phenomenon" is a major reason for therapy discontinuation [1].
Why are ET patients more intolerant to this compound than epilepsy patients? The exact reasons are not fully understood, but several hypotheses exist [1]:
What are the proposed mechanisms of this compound's action and its intolerance? this compound's mechanism is multifaceted. Its anti-tremor effect is not fully mediated by its active metabolites (phenobarbital and PEMA) [3]. Research using Transcranial Magnetic Stimulation (TMS) suggests its therapeutic effect involves modulating GABA-A and GABA-B intracortical circuits [4]. The intolerance is likely related to the potent neuroinhibitory effects of the parent compound or its metabolites on the central nervous system before the body can develop tolerance [1] [2].
What is the evidence for phenobarbital pre-treatment? A 2025 retrospective study provides direct evidence. Pre-treating ET patients with a low dose of phenobarbital (10 mg/day for 2-3 weeks) before initiating this compound drastically reduced the incidence of acute intolerance [2]:
Are there alternative dosing strategies to improve tolerance? Yes, all clinical guidelines and pharmacopoeias recommend a low and slow dosing escalation for this compound in ET [3] [5]. Starting with a very low dose (e.g., 12.5 mg to 50 mg at bedtime) and gradually increasing the dose by 12.5 mg to 25 mg weekly, as tolerated, can help manage side effects. The goal is to reach an effective maintenance dose, typically up to 750 mg/day [5].
The following table summarizes the primary strategies for managing this compound intolerance, supported by the available literature.
| Strategy | Key Details | Proposed/Empirical Basis | Clinical Evidence |
|---|---|---|---|
| Phenobarbital Pre-treatment [2] | Administer 10 mg/day for 2-3 weeks before starting this compound. | Functional cross-tolerance; pre-induction of metabolic and adaptive neuronal responses. | Strong (from a recent retrospective study) |
| Ultra-Low Dose Initiation [3] [5] | Start with 12.5-25 mg at bedtime. Increase by 12.5-25 mg weekly. | Allows the CNS to gradually develop tolerance to sedative and neurotoxic effects. | Standard clinical practice, empirically supported |
| Alternative Drug Options [5] [6] | Switch to or use in combination: Propranolol (first-line), Gabapentin, Topiramate, Zonisamide, Benzodiazepines. | N/A (Different mechanisms of action, bypassing this compound intolerance). | Established in treatment guidelines |
For researchers aiming to validate or further investigate these strategies, here are detailed experimental protocols.
This experimental workflow can be visualized as follows:
The key signaling pathways and measurements involved in this TMS-based investigation are shown below:
Several key areas remain unexplored and present opportunities for further research:
The table below summarizes the hematological adverse effects associated with primidone, based on clinical data.
| Disorder | Clinical Presentation / Key Parameters | Frequency Classification |
|---|---|---|
| Megaloblastic Anemia [1] [2] [3] | Impairment of DNA synthesis in red blood cell precursors. | Rare [3] |
| Agranulocytosis / Granulocytopenia [3] [4] | Low levels of certain types of white blood cells (granulocytes). Symptoms include fever, frequent infection [4]. | Rare [3] |
| Other Blood Dyscrasias [3] | Includes thrombocytopenia, red-cell aplasia, and general blood dyscrasias. | Rare [3] |
For researchers designing preclinical or clinical safety studies, the following monitoring and management strategies are recommended based on clinical guidance. The workflow for clinical management can be visualized as follows:
Clinical guidelines suggest the following monitoring for patients on this compound therapy [1]:
Based on clinical information, the general approach to managing suspected this compound-induced hematotoxicity includes [1] [3]:
The available information has significant limitations for a research and development audience:
To create robust troubleshooting guides, you would need to gather more targeted information. I suggest searching for:
The table below summarizes key efficacy data and characteristics from clinical studies.
| Feature | Primidone | Propranolol |
|---|---|---|
| Therapeutic Class | Barbiturate anticonvulsant [1] | Non-cardioselective beta-blocker [1] |
| FDA Approval for ET | Off-label use [1] [2] | Approved [2] |
| Recommended Status | First-line (Level A) [2] | First-line (Level A) [2] |
| Reported Efficacy vs. Placebo | Significant improvement (p < 0.01) [3] | Significant improvement (p < 0.01) [3] |
| Comparative Efficacy | One study found it decreased tremor more than propranolol [4] | Effective; may be less effective than this compound in some studies [4] |
| Onset of Action | 1-7 hours after a single dose [4] | Not specified in data, but known to be rapid |
| Typical Effective Dose | 50-1000 mg/day; low doses (e.g., 250mg) can be effective [4] [2] | 240-320 mg/day for optimal effect [5] [2] |
| Key Patient Selection Factors | Better baseline cerebellar function (EBCC) predicts better response [6] [7] | More effective in patients with higher tremor amplitude [5] |
Recent research using Transcranial Magnetic Stimulation (TMS) has provided deeper insights into their distinct neural mechanisms.
For researchers designing studies, here are methodologies from key trials.
1. Crossover Study Design for Direct Comparison [3]
2. Dose-Response and Mechanism Study for this compound [4]
3. TMS Protocol for Mechanism Investigation [6] [7]
This compound and propranolol are both foundational treatments for Essential Tremor with Level A evidence [2]. While their clinical efficacy is comparable, they operate via fundamentally distinct neural mechanisms—this compound primarily through GABAergic modulation and sodium channel blockade, and propranolol via noradrenergically-mediated GABA outflow [6] [7]. The choice between them often depends on individual patient factors, including tremor characteristics, comorbidities, and tolerability. Future research should focus on head-to-head trials with standardized outcomes and further exploration of the linked mechanisms to inform next-generation therapies.
| Comparator | Efficacy Findings | Key Side Effects & Considerations | Supporting Study Details |
|---|---|---|---|
| Phenobarbital | 250 mg of primidone is approximately equivalent to 50 mg of phenobarbital [1]. Effects are additive, not synergistic, when co-administered [1]. | - | Study involved 20 patients with focal brain damage and epilepsy, assessed over 3 days [1]. |
| Carbamazepine | No significant difference in controlling psychomotor or grand mal seizures when added to diphenylhydantoin (DPH) [2]. | - This compound: Associated with greater neuropsychological impairment (e.g., on psychopathic deviate scale) [2].
For researchers, the methodology of these comparisons is critical. Here are the experimental designs from the key studies cited above.
Understanding where this compound fits into the broader landscape of antiseizure drugs (ASDs) is key for development professionals.
This compound's Pharmacological Profile:
The comparative data suggests several considerations for research and development:
| Feature | Primidone | Phenobarbital |
|---|---|---|
| Drug Class | Anticonvulsant (deoxybarbiturate) [1] [2] | Barbiturate [3] [4] |
| Primary Role | Prodrug and active drug [1] [5] | Active metabolite and standalone drug [3] [6] |
| Key Active Metabolites | Phenobarbital, PEMA (phenylethylmalonamide) [1] [5] [2] | Not applicable (parent drug) |
| Mechanism of Action | Binds to voltage-gated sodium channels; its metabolite (phenobarbital) potentiates GABA-A receptors [1] [5] | Potentiates GABA-A receptor, increasing chloride channel opening time [3] [7] |
| Main Indications | Focal and generalized tonic-clonic seizures; essential tremor (off-label) [1] [5] | All seizure types except absence seizures; status epilepticus; neonatal seizures [3] [4] [7] |
| Therapeutic Serum Level | 5-12 μg/mL [8] | 10-40 μg/mL [8] |
The core of the this compound-phenobarbital comparison lies in their metabolic relationship. This compound is not merely a prodrug; it has intrinsic anticonvulsant activity, but it is also metabolized in the liver to two active compounds: phenobarbital and PEMA [1] [5] [2]. This means that when a patient takes this compound, the therapeutic and adverse effects are the result of the combined action of three substances.
A key clinical trial directly compared their efficacy:
The following diagram illustrates the metabolic pathway and primary mechanisms of action of this compound and its metabolites:
For researchers and clinicians, the practical differences between these drugs are significant:
The following table summarizes the core characteristics and supporting data for these two medications.
| Aspect | Gabapentin | This compound |
|---|---|---|
| Primary FDA-Indicated Uses | Seizures, Postherpetic neuralgia [1] [2] | Seizures, Essential tremor (off-label) [1] [3] |
| Use in Neuropathic Pain | First-line agent; well-established efficacy [2] [4] [5] | Not a standard or recommended treatment; primary use is for essential tremor and seizures [3] |
| Mechanism of Action | Binds to the α2δ-1 auxiliary subunit of voltage-gated calcium channels, reducing excitatory neurotransmitter release and neuronal hyperexcitability [2]. | Precursor to phenobarbital; modulates GABA-A receptors and voltage-gated sodium channels [3]. |
| Key Molecular Targets | α2δ-1 subunit of voltage-gated calcium channels [2] | GABA-A receptor complex; voltage-gated sodium channels; TRPM3 [3] |
| Supporting Efficacy Data | Meta-analyses confirm efficacy; superior to placebo in pain scores and patient-reported outcomes [4]. | No robust clinical trial data supporting efficacy for neuropathic pain. |
| Common Adverse Effects | Dizziness, drowsiness, fatigue, peripheral edema [1] [5] | Sedation, drowsiness, ataxia, nystagmus, dizziness, vertigo [1] [3] |
| FDA Pregnancy Category | Category C [1] | Category D [3] |
The therapeutic effects of gabapentin and this compound stem from distinct molecular interactions.
Gabapentin specifically targets the α2δ-1 subunit of voltage-gated calcium channels on neuronal membranes [2]. This binding produces several critical effects:
The diagram below illustrates this pathway and gabapentin's site of action.
This compound's mechanism is different and less specific for pain pathways:
The diagram below outlines this compound's metabolic activation and primary mechanisms.
For researchers designing studies to compare anticonvulsants for neuropathic pain, the following methodological approaches from the search results can serve as a guide:
The table below summarizes a 2025 cost-effectiveness analysis of 10 antiseizure medications (ASMs) as first-line monotherapy for newly diagnosed focal epilepsy from a U.S. societal perspective. Lacosamide was used as the reference control. Notably, primidone was not part of this analysis [1].
Table: Lifetime Cost-Effectiveness of Antiseizure Medications for Focal Epilepsy (Monotherapy) [1]
| Antiseizure Medication (ASM) | Cost-Effectiveness Ranking (1 = Best) | Incremental Cost-Effectiveness Ratio (ICER) vs. Carbamazepine |
|---|---|---|
| Carbamazepine (CBZ) | 1 | (Baseline) |
| Oxcarbazepine (OXC) | 2 | $334,703.50 per QALY |
| Phenytoin (PHT) | 3 | $325,610.99 per QALY |
| Valproic Acid (VPA) | 4 | (Less effective than CBZ) |
| Levetiracetam (LEV) | 5 | (Less effective than CBZ) |
| Phenobarbitone (PHB) | 6 | $3,037,148.62 per QALY |
| Lacosamide (LCM) | 7 | $1,178,954.91 per QALY |
| Lamotrigine (LTG) | 8 | (Less effective than CBZ) |
| Topiramate (TPM) | 9 | (Less effective than CBZ) |
| Gabapentin (GBP) | 10 | (Less effective than CBZ) |
| Zonisamide (ZNS) | 11 | $108,153,360.85 per QALY |
Key Findings: The study concluded that among the ASMs analyzed, carbamazepine was the most cost-effective option. Most traditional ASMs were found to be more cost-effective than newer ASMs, with oxcarbazepine being a notable exception [1].
While a formal cost-effectiveness analysis for this compound is lacking, some studies compare its efficacy and tolerability with other drugs.
Comparison with Valproate as Add-On Therapy: A 2009 randomized controlled trial compared add-on valproate (VPA) with add-on this compound (PRM) in patients with partial epilepsy who were unresponsive to carbamazepine (CBZ). The study found that a significantly higher proportion of patients on the CBZ/VPA combination achieved a greater than 50% reduction in seizure frequency (51%) compared to those on the CBZ/PRM combination (34%). There was no significant difference in the percentage of patients who became seizure-free or in treatment withdrawals due to adverse effects [2] [3].
Systematic Review of Refractory Epilepsy: A 2013 network meta-analysis reviewed the efficacy and tolerability of anti-epileptic drugs for refractory epilepsy. It noted that direct head-to-head drug comparison trials were scarce, with only three identified among 43 eligible studies. At that time, the analysis could not establish a firm hierarchy between all drugs based on efficacy or tolerability, though it prioritized certain drugs like sodium valproate and levetiracetam based on a balance of efficacy and tolerability [4].
For researchers designing such comparison studies, the search results highlight two key methodological approaches.
Cost-Effectiveness Analysis Using a Markov Model: The 2025 study employed a Markov model to evaluate lifetime cost-effectiveness [1]. This is a common analytical technique in health economics. The model simulated disease progression over a lifetime, with a cycle length of six months. It incorporated data on drug effectiveness, costs, and health state utilities (Quality-Adjusted Life Years, or QALYs) from published literature. The results were tested for robustness using one-way and probabilistic sensitivity analyses [1].
Indirect Treatment Comparison (ITC): In the absence of direct head-to-head trials, Indirect Treatment Comparison provides a means to compare the efficacy and tolerability of different drugs. This method was used in a review comparing newer ASDs to levetiracetam [5] and was discussed in the 2013 network meta-analysis [4]. ITC uses a common comparator (like placebo) to estimate the relative effects of interventions that have not been directly compared in clinical trials.
The following diagram illustrates the workflow for conducting a network meta-analysis, which is a form of ITC.
| Aspect | Summary of Evidence |
|---|---|
| Efficacy (AAN Level) | Level A (Effective) [1] [2] |
| Overall Efficacy vs. Placebo | Reduces tremor amplitude; effective in approximately 50-70% of patients [2]. |
| Efficacy vs. Propranolol | Comparable reduction in tremor magnitude; may reduce tremor to non-symptomatic levels in some patients [3]. |
| Ranking in Network Meta-Analysis | Ranked 9th in relative efficacy among 25 interventions (SUCRA score: 0.59). Outperformed by DBS, some beta-blockers (e.g., atenolol), and novel agents (e.g., CX-8998), but superior to placebo [4]. |
| Key Safety & Tolerability Issues | Acute toxic reactions (nausea, malaise, ataxia, dizziness) occur in a significant portion of patients upon treatment initiation [3] [1]. Common long-term effects include sedation and drowsiness [5] [2]. |
A 2024 Bayesian network meta-analysis (NMA) of 33 RCTs provides the most recent comparative efficacy data. The table below lists the top 10 treatments from that analysis for context, showing this compound's relative position [4].
| Treatment | SUCRA Score for Relative Efficacy |
|---|---|
| Deep Brain Stimulation (DBS) | 0.97 |
| CX-8998 | 0.80 |
| Thalamotomy | 0.79 |
| Atenolol | 0.76 |
| Metoprolol | 0.66 |
| Propranolol | 0.64 |
| MR-guided Focused Ultrasound | 0.624 |
| ICI-118551 | 0.620 |
| This compound | 0.59 |
| Nimodipine | 0.61 |
Note: SUCRA (Surface Under the Cumulative Ranking Curve) values range from 0 to 1; a higher score indicates better relative efficacy.
The exact mechanism by which this compound suppresses tremor is not fully understood, but it is distinct from that of beta-blockers like propranolol.
The diagram below illustrates the hypothesized neurophysiological mechanisms of this compound based on current research.
Typical Dosing Protocol for Essential Tremor [5] [1]:
Common Adverse Effects [5] [2]:
Key Considerations for Researchers:
The table below summarizes the long-term efficacy and safety profile of primidone alongside other common treatments for essential tremor, based on clinical studies and meta-analyses.
| Treatment | Class | Efficacy Evidence & Key Findings | Common Adverse Effects | Safety & Tolerability Notes |
|---|---|---|---|---|
| This compound | Anticonvulsant | Level A (Effective) [1]. Long-term study (1 year) shows significant tremor reduction via accelerometry, though some subjective loss of benefit over time [2]. | Sedation, drowsiness, dizziness, ataxia, nausea; acute toxic reaction (malaise, confusion) possible at initiation [2] [3] [1]. | Side effects often diminish after 3 months [2]. Requires slow titration from a low dose (12.5-25 mg) to manage intolerance [3] [1]. |
| Propranolol | Beta-blocker | Level A (Effective); first-line therapy. 50-60% of patients experience improvement, especially in upper limb tremor [1]. | Fatigue, bradycardia, hypotension, bronchospasm; contraindicated in asthma, certain heart conditions [1]. | Generally well-tolerated in patients without contraindications. Long-acting formulation available [1]. |
| Topiramate | Anticonvulsant | Level B (Probably Effective). Significant reduction in tremor severity and improvement in daily living activities [1]. | Paresthesia, weight loss, loss of appetite, memory difficulties, nausea [1]. | High dropout rates in clinical trials due to adverse events [1]. |
| Deep Brain Stimulation (DBS) | Neuromodulation | Highly effective for medication-resistant tremor; ranks first in relative efficacy in network meta-analysis [4]. | Risks associated with surgical procedure (e.g., infection, hardware issues); reversible stimulation-related side effects [4] [1]. | Considered when pharmacotherapy fails (30-50% of patients) [1]. Safety data was excluded from some comparative analyses [4]. |
Recent preclinical studies have identified a promising new use for this compound in treating psoriasis by inhibiting a key driver of inflammation and cell death [5] [6].
The diagram below illustrates the signaling pathway involved in psoriasis and the point of inhibition by this compound.
For researchers, the key methodologies from the cited studies are outlined below.
1. Long-Term Essential Tremor Study ( [2])
2. Psoriasis-like Inflammation Model ( [5])
The promising preclinical data for psoriasis strongly supports the need for clinical trials to validate this compound's efficacy and safety in human patients.
Irritant;Health Hazard